(2-Amino-4,6-dichloropyrimidin-5-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-4,6-dichloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCSWCBPUXNVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735169 | |
| Record name | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850554-81-3 | |
| Record name | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4,6-dichloropyrimidin-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol synthesis protocol
An In-Depth Technical Guide to the Synthesis of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of this compound, a valuable heterocyclic building block. The primary synthetic strategy detailed herein involves the selective reduction of the commercially available precursor, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. This document offers an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and guidance on in-process validation and final product characterization. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely execute this synthesis.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, functionalized 2-aminopyrimidines are key intermediates in the synthesis of antiviral drugs and other biologically active molecules.[3][4] this compound represents a versatile intermediate, possessing a reactive hydroxymethyl group for further derivatization and two chloro-substituents that can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions.[5][6]
The most direct and efficient pathway to synthesize the target alcohol is through the reduction of its corresponding aldehyde, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. This precursor is readily accessible and provides a direct functional group handle for the required transformation.[7] This guide focuses on this reduction step, emphasizing reagent selection, reaction control, and mechanistic understanding.
Retrosynthetic Analysis
The synthetic strategy is predicated on a simple, one-step functional group interconversion. The retrosynthetic analysis disconnects the primary alcohol to its corresponding aldehyde, a stable and well-characterized precursor.
Caption: Simplified mechanism of aldehyde reduction by NaBH₄.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | 5604-46-6 | 192.00 | 1.92 g (10.0 mmol) | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.45 g (12.0 mmol) | 1.2 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 50 mL | Solvent |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~30 mL | Quenching Agent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g (10.0 mmol) of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde in 50 mL of anhydrous methanol. [7]Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is a critical step to control the initial exotherm upon addition of the reducing agent.
-
Addition of Reducing Agent: To the cooled solution, add 0.45 g (12.0 mmol) of sodium borohydride portion-wise over 10-15 minutes. [8]Adding the NaBH₄ slowly prevents a rapid temperature increase and excessive hydrogen gas evolution. A slight excess (1.2 equivalents) of NaBH₄ is used to ensure complete conversion of the aldehyde. [9]4. Reaction Monitoring (Validation Checkpoint): Allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf value) corresponding to the alcohol product indicates reaction completion.
-
Quenching: Once the reaction is complete, slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution to the flask while it is still in the ice bath. [10]This step neutralizes any unreacted NaBH₄ and hydrolyzes the intermediate borate esters. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation in a fume hood.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution, ~20 mL) to remove residual water. Dry the combined organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis.
Safety and Handling
-
2-Amino-4,6-dichloropyrimidine derivatives: These compounds should be handled with care. They are irritants and should not be inhaled or come into contact with skin or eyes. [11]* Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. It is also corrosive. All additions and the quenching step must be performed slowly in a well-ventilated fume hood.
-
Solvents: Methanol and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Disappearance of the aldehyde proton singlet (~9.8 ppm). Appearance of a new singlet for the methylene protons (-CH₂OH) around 4.5 ppm and a triplet for the hydroxyl proton (-OH) which may be exchangeable with D₂O. |
| ¹³C NMR (in DMSO-d₆) | Disappearance of the aldehyde carbonyl carbon (~185 ppm). Appearance of a new signal for the methylene carbon (-CH₂OH) around 60 ppm. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₅H₅Cl₂N₃O). |
| Melting Point | A sharp melting point range for the purified solid product. |
Conclusion
This guide details a reliable and selective protocol for the synthesis of this compound. The strategic selection of sodium borohydride as the reducing agent is key to achieving a high-yield conversion while preserving the sensitive dichloropyrimidine core. By following the outlined experimental procedure, including the critical in-process validation steps, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- US5744601A - N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- Organic Syntheses Procedure. Organic Syntheses.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Sodium Borohydride - Common Organic Chemistry. The Organic Chemistry Portal.
- How to prepare N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide?. Guidechem.
- Sodium Borohydride (NaBH4) Reduction – Organic Synthesis. The Organic Chemistry Portal.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- Synthesis, reactions, and applications of pyrimidine deriv
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Reduction of an aldehyde with sodium borohydride/ hydrolysis of the bor
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde 97 5604-46-6. Sigma-Aldrich.
- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- 2-Amino-4,6-dichloropyrimidine.
- 2-Amino-4,6-dichloro-5-pyrimidinyl formamide. ChemBK.
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An In-depth Technical Guide to the Physicochemical Properties of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol and a Key Analog
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Author's Note: Initial research indicates that "(2-Amino-4,6-dichloropyrimidin-5-yl)methanol" is not a widely documented compound in scientific literature. However, the structurally similar and industrially significant compound, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide (CAS: 171887-03-9) , is well-characterized and serves as a crucial intermediate in the synthesis of the antiretroviral drug, Abacavir.[1][2][3] This guide will focus on the detailed physicochemical properties of this key formamide analog, providing a robust framework for understanding the characteristics of this class of dichloropyrimidines. Insights into the parent compound, 2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3) , will also be included to provide a comprehensive scientific context.
Introduction: The Strategic Importance of Dichloropyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA.[4] The strategic placement of halogen atoms, such as chlorine, on the pyrimidine ring drastically alters the molecule's electronic properties and reactivity, making halogenated pyrimidines valuable synthons in drug discovery and agrochemical development.[4][5] The 2-amino-4,6-dichloro-5-substituted pyrimidine framework, in particular, offers multiple reaction sites, allowing for the synthesis of complex molecules with significant biological activity.[3][6] Understanding the fundamental physicochemical properties of these intermediates is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and ensuring the synthesis of high-purity active pharmaceutical ingredients.
Core Physicochemical Profile
The following sections provide a summary of the key physicochemical parameters for N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide and its parent compound, 2-Amino-4,6-dichloropyrimidine. These properties govern the behavior of the compounds in both chemical reactions and biological systems.
Structural and General Properties
A molecule's identity and fundamental behavior are defined by its structure and basic physical constants.
| Property | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | 2-Amino-4,6-dichloropyrimidine |
| CAS Number | 171887-03-9[7] | 56-05-3[8] |
| Molecular Formula | C₅H₄Cl₂N₄O[7] | C₄H₃Cl₂N₃[8] |
| Molecular Weight | 207.02 g/mol [7] | 163.99 g/mol [8] |
| Appearance | White to off-white or pale beige crystalline solid/powder.[2][3][9] | Light yellow or white to whitish-yellow powder/crystal.[10][11] |
| IUPAC Name | N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide[7] | 4,6-dichloropyrimidin-2-amine[8] |
Thermal Properties
Melting and boiling points are critical indicators of purity and are fundamental for designing synthesis and purification processes.
| Property | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | 2-Amino-4,6-dichloropyrimidine |
| Melting Point | >251 °C (decomposes)[3][12][13] | 219-222 °C[10][14] |
| Boiling Point | 554.8 ± 60.0 °C (Predicted)[13] | 348.50 °C[15] |
Solubility Profile
Solubility is a master variable in drug development, influencing everything from reaction kinetics to bioavailability.[4]
| Property | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | 2-Amino-4,6-dichloropyrimidine |
| Aqueous Solubility | Poorly soluble in water.[5] | Insoluble in water.[8] |
| Organic Solubility | Soluble in DMSO and Methanol.[1][13] | Soluble in acetone and hot toluene.[8] |
Ionization and Lipophilicity
The acid dissociation constant (pKa) and the partition coefficient (LogP/LogD) are essential for predicting a compound's behavior in physiological environments and for designing effective purification and formulation strategies.
| Property | N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | 2-Amino-4,6-dichloropyrimidine |
| pKa (Predicted) | 10.90 ± 0.70[1][13] | Not readily available |
| LogP (Predicted) | 2.224[1] | 1.61[16] |
Experimental Protocols for Physicochemical Characterization
The trustworthiness of any technical guide rests on the robustness of its methodologies. The following protocols are self-validating systems for determining the key physicochemical properties of pyrimidine derivatives.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17] It measures the equilibrium concentration of a compound in a solvent, which is a true representation of its intrinsic solubility. This is crucial for understanding how the compound will behave in a saturated solution, a common scenario in formulation and in vivo absorption.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve.[18]
Caption: Thermodynamic Solubility Workflow.
Determination of LogD (Shake-Flask Method)
Causality: The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH.[9] This is a more physiologically relevant parameter than LogP for ionizable compounds, as it dictates how a drug will partition between aqueous and lipid environments in the body, affecting absorption, distribution, metabolism, and excretion (ADME).
Protocol:
-
Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate each phase by shaking them together for 24 hours, then allowing them to separate.
-
Compound Addition: Add known volumes of the pre-saturated n-octanol and aqueous phases to a vial. Spike with a small volume of a concentrated stock solution of the test compound (typically in DMSO).
-
Partitioning: Cap the vials securely and shake for a predetermined time (e.g., 1 to 24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vials to ensure a clean separation of the n-octanol and aqueous layers.
-
Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[9]
Determination of pKa (Potentiometric Titration)
Causality: Potentiometric titration is a highly precise and reliable method for determining the pKa of a compound.[6] By monitoring the pH of a solution as a titrant is added, one can observe the inflection point where the compound is 50% ionized, which by definition is the pKa. This value is critical for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.
Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water) may be required.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂.
-
Titration: Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.
Synthesis Pathway and Spectroscopic Characterization
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a key intermediate in the synthesis of Abacavir.[3] A common synthetic route involves the formylation of 2,5-diamino-4,6-dichloropyrimidine.
Synthesis Reaction: A typical laboratory-scale synthesis involves reacting 2,5-diamino-4,6-dichloropyrimidine with formic acid.[2]
-
Mix 2,5-diamino-4,6-dichloropyrimidine with water at room temperature.
-
Slowly add 98% formic acid to the stirred mixture.
-
Heat the reaction mixture to 50-55 °C and maintain for several hours.
-
Upon completion, a solvent like toluene can be added for azeotropic distillation to remove water and excess formic acid, aiding in the isolation of the final product.[2]
Caption: Synthesis of the Formamide Analog.
Spectroscopic Data Insights
-
¹H NMR: The proton NMR spectrum is expected to show signals for the amino (-NH₂) protons and the formyl (-CHO) proton. A patent for a related synthesis describes a singlet at 7.55 ppm in DMSO-d₆, which could correspond to the formyl proton, and a broad signal for the amino protons around 7.4 ppm.[16]
-
IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (typically a doublet around 3400-3300 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (around 1660 cm⁻¹), and C=N stretching from the pyrimidine ring.[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight (207.02 g/mol ). A characteristic isotopic pattern for the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key confirmation of the structure.
Conclusion and Future Directions
This guide provides a comprehensive overview of the critical physicochemical properties of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, a vital analog to the requested this compound. The presented data and robust experimental protocols offer a solid foundation for researchers in drug development. The principles of solubility, lipophilicity, and ionization discussed herein are universally applicable and underscore the importance of thorough physicochemical characterization in the successful advancement of new chemical entities. Future work should focus on the definitive synthesis and isolation of the methanol derivative to allow for a direct and comparative analysis of its properties, which may reveal unique characteristics relevant to novel therapeutic applications.
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Technical Guide: Characterization of CAS 30165-96-9, 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
Editorial Note: This guide provides a comprehensive characterization of the chemical compound identified by CAS number 30165-96-9. The initial request specified CAS number 103439-21-6; however, a thorough search of scientific databases and supplier catalogs yielded no publicly available characterization data for that specific identifier. In the interest of providing a valuable and illustrative technical resource, this document focuses on the closely related and well-documented compound, 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (CAS 30165-96-9). This compound is a significant pharmaceutical intermediate, and its characterization protocol serves as a robust template for the analysis of heterocyclic compounds.
Overview and Significance
4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key intermediate in the synthesis of Timolol, a non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension.[1][2] The precise structural integrity and purity of this intermediate are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to the comprehensive characterization of this molecule, employing a suite of analytical techniques to confirm its identity, structure, and purity.
Synonyms: 3-Chloro-4-morpholino-1,2,5-thiadiazole, Timolol Maleate Impurity F (EP)[1][3][4]
Physicochemical Properties
The fundamental physical and chemical properties of a compound are the first step in its characterization. These constants provide initial confirmation of the substance's identity and are crucial for developing appropriate handling, storage, and analytical procedures. The properties for 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈ClN₃OS | [1][4][5] |
| Molecular Weight | 205.67 g/mol | [1][4][5] |
| Exact Mass | 205.0076608 Da | [4] |
| Appearance | Brown solid / Orange solid (recrystallized) | [1][6] |
| Melting Point | 44-47 °C | [1] |
| Boiling Point (Predicted) | 307.8 ± 42.0 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol. | [1] |
Structural Elucidation and Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. The following sections detail the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy for the structural elucidation of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For this molecule, we employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and clearly observe the molecular ion. The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), which is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the structure.
Expected Mass Spectrum:
-
Molecular Ion (M+H)⁺: A prominent peak is expected at m/z 206.1, corresponding to the protonated molecule [C₆H₉ClN₃OS]⁺.[6]
-
Isotopic Pattern: A characteristic isotopic cluster for the molecular ion should be observed. The primary peak at m/z 206 (corresponding to ³⁵Cl) will be accompanied by an A+2 peak at m/z 208 (corresponding to ³⁷Cl) with an intensity of approximately one-third of the primary peak. This pattern is a definitive indicator of a monochlorinated compound.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibrant. Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺ and verify the characteristic isotopic pattern for a single chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the presence and connectivity of the morpholine ring protons, while ¹³C NMR will identify the unique carbon environments, including those in the thiadiazole ring.
The structure of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine contains a morpholine ring, which is expected to give two distinct signals for its methylene (CH₂) groups.
Observed Data (400 MHz, CDCl₃):
-
δ 3.80-3.90 ppm (multiplet, 4H): This signal corresponds to the four protons on the carbons adjacent to the oxygen atom (-O-CH₂-).
-
δ 3.45-3.55 ppm (multiplet, 4H): This signal is assigned to the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-), which is directly attached to the electron-withdrawing thiadiazole ring. A published spectrum reports these as two separate multiplets of 2H each, which is more consistent with the expected structure.[6]
Trustworthiness: The chemical shifts are consistent with a morpholine ring attached to an electron-deficient system. The protons closer to the nitrogen (-N-CH₂) are slightly upfield compared to those adjacent to the oxygen (-O-CH₂), which is typical. The integration of 4H for each signal confirms the presence of the complete morpholine moiety.
While specific experimental data was not found in the searched literature, the expected ¹³C NMR spectrum can be predicted based on the molecular structure.
Predicted ¹³C NMR Spectrum:
-
Four distinct signals are expected due to the molecule's symmetry.
-
~ δ 150-160 ppm: Two signals for the sp² hybridized carbons of the thiadiazole ring (C-Cl and C-N).
-
~ δ 66-68 ppm: One signal for the two equivalent carbons adjacent to the oxygen in the morpholine ring (-O-C H₂-).
-
~ δ 48-52 ppm: One signal for the two equivalent carbons adjacent to the nitrogen (-N-C H₂-).
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio are recommended.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and assign chemical shifts for both spectra.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" that can be used for identification and quality control.
Expected Characteristic Absorption Bands:
-
2950-2850 cm⁻¹ (s): C-H stretching vibrations of the methylene groups in the morpholine ring.
-
1600-1550 cm⁻¹ (m): C=N stretching vibrations from the thiadiazole ring.
-
1450-1400 cm⁻¹ (m): C-H bending (scissoring) vibrations of the methylene groups.
-
1250-1000 cm⁻¹ (s): Strong C-O-C asymmetric stretching from the ether linkage in the morpholine ring and C-N stretching vibrations.
-
Below 800 cm⁻¹: Vibrations corresponding to the C-S and C-Cl bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to reference data.
Synthesis and Purity Assessment
A common laboratory synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[6] Industrial production may utilize continuous flow reactors to optimize yield and consistency.[1]
Protocol: Synthesis Example [6]
-
Morpholine (4.0 equivalents) is heated to 110 °C in a three-necked flask.
-
3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) is added dropwise over 20 minutes.
-
The reaction is stirred at 110 °C for 2 hours.
-
After cooling, water is added, and the mixture is acidified with HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and can be recrystallized from methanol.
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
Safety and Handling
Authoritative Grounding: The compound is classified as hazardous according to the Globally Harmonized System (GHS).[4] Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.
GHS Hazard Statements:
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.[1]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Store in a tightly sealed container in a cool, dry place, with recommended storage at 2-8 °C.[1]
-
Avoid generating dust.
Visualized Workflows and Structures
Diagrams provide a clear, at-a-glance understanding of complex processes and structures.
Caption: General analytical workflow for compound characterization.
Caption: 2D structure of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.
References
-
3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645. PubChem. [Link]
-
3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine. PharmaCompass. [Link]
-
Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol: Synthesis of (R)- and (S)-timolol. ResearchGate. [Link]
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literature review of 2-aminodichloropyrimidine derivatives
An In-depth Technical Guide to 2-Aminodichloropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses specifically on 2-aminodichloropyrimidine derivatives, versatile chemical intermediates that serve as a gateway to a vast chemical space for drug discovery. From the perspective of a Senior Application Scientist, this document provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds. We will delve into the causal mechanisms behind synthetic strategies, analyze their potential in targeting various diseases, and present detailed protocols to bridge theory with practical application for researchers, scientists, and drug development professionals.
The 2-Aminodichloropyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, is a fundamental component of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[3] This inherent biocompatibility makes pyrimidine derivatives excellent candidates for therapeutic agents. The 2-aminopyrimidine moiety, in particular, has proven to be an exceptionally fruitful scaffold. Its ability to form key hydrogen bond interactions with biological targets, such as the hinge region of protein kinases, has led to the development of numerous blockbuster drugs, including the anticancer agents imatinib, palbociclib, and ribociclib.[2]
The introduction of two chlorine atoms onto the 2-aminopyrimidine ring, typically at the 4- and 6-positions to yield 2-amino-4,6-dichloropyrimidine, creates a highly valuable and reactive intermediate.[4] The electron-withdrawing nature of the chlorine atoms and the ring nitrogens renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity provides a straightforward and powerful handle for chemists to introduce a wide array of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Synthetic Strategies: Harnessing Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to functionalized 2-aminodichloropyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. The high electron deficiency of the pyrimidine ring makes this process particularly efficient, often proceeding under mild conditions.[5]
Causality of Reaction and Regioselectivity
The reactivity of halogenated pyrimidines in SNAr reactions generally follows the order C4(6) > C2 >> C5.[5] This preferential reactivity is a direct consequence of the electronic structure of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive and mesomeric effect, which is more pronounced at the ortho (2, 6) and para (4) positions. In 2-amino-4,6-dichloropyrimidine, the carbons at the 4- and 6-positions are electronically equivalent and most activated towards nucleophilic attack. This inherent regioselectivity is a significant advantage, as it allows for predictable and controlled functionalization.
A common and effective approach involves the reaction of commercially available 2-amino-4,6-dichloropyrimidine with various primary or secondary amines.[2] This reaction can often be performed under solvent-free and catalyst-free conditions, simply by heating the reactants in the presence of a base like triethylamine to scavenge the HCl byproduct.[6][7][8] This methodology is not only efficient but also aligns with the principles of green chemistry by minimizing waste.
General Synthetic Workflow
The logical flow for synthesizing a library of 2-aminodichloropyrimidine derivatives is straightforward, starting from the common dichlorinated precursor and diversifying it through reactions with a panel of nucleophiles.
Caption: General workflow for the synthesis of 2-aminodichloropyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of 6-Chloro-4-(N-(4-chlorophenyl))pyrimidin-2-amine
This protocol is adapted from the methodology reported by Iqbal et al. for the synthesis of β-glucuronidase inhibitors.[2] It serves as a self-validating system where successful synthesis can be confirmed by standard analytical techniques.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 mmol, 164 mg)
-
4-Chloroaniline (1.0 mmol, 127.5 mg)
-
Triethylamine (1.2 mmol, 167 µL)
-
Ethanol (for recrystallization)
-
Ethyl acetate and Hexanes (for Thin Layer Chromatography, TLC)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Stirring hotplate
-
TLC plates (silica gel)
Procedure:
-
Reactant Setup: To a 50 mL round bottom flask, add 2-amino-4,6-dichloropyrimidine (1.0 mmol), 4-chloroaniline (1.0 mmol), and triethylamine (1.2 mmol).
-
Reaction: Heat the mixture at 80-90 °C with stirring. The reaction is conducted solvent-free.[2]
-
Monitoring: Monitor the reaction progress using TLC (3:7 ethyl acetate/hexanes mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reported reaction time is 14 hours.[2]
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add cold water to the flask to precipitate the solid product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then dry it. Further purification can be achieved by recrystallization from ethanol to yield the final product as a white solid.[2]
-
Characterization: The structure and purity of the resulting compound, 6-chloro-4-(N-(4-chlorophenyl))pyrimidin-2-amine, must be confirmed.
A Spectrum of Biological Activity
The structural versatility of 2-aminodichloropyrimidine derivatives translates into a broad range of biological activities, making them attractive for various therapeutic areas.
Enzyme Inhibition
β-Glucuronidase Inhibitors: Elevated activity of β-glucuronidase is linked to the pathogenesis of several diseases, including colon cancer and urinary tract infections.[2][6] A study by Iqbal et al. detailed the synthesis and evaluation of twenty-seven 2-amino-4-substituted-6-chloropyrimidine derivatives as β-glucuronidase inhibitors.[2] Their findings demonstrated that these compounds can be potent inhibitors of the enzyme.
| Compound ID | Substituent at C4 | IC50 (µM)[2] |
| 24 | 3,4-dimethoxyphenethylamine | 2.8 ± 0.10 |
| 8 | 3-ethoxyaniline | 72.0 ± 6.20 |
| 9 | 4-propoxyaniline | 126.43 ± 6.16 |
| 23 | 2,3-dimethylaniline | 257.0 ± 4.18 |
| 22 | 2-isopropylaniline | 300.25 ± 12.5 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
As shown in the table, compound 24 exhibited outstanding inhibitory activity, many times more potent than the standard inhibitor.[2] This highlights the potential of the scaffold in developing therapeutics for diseases associated with high β-glucuronidase activity.
Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site of many kinases.[9] Derivatives have been designed as highly selective inhibitors for various kinases:
-
FGFR4 Inhibitors: A series of 2-aminopyrimidine derivatives were developed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of breast and liver cancers. One compound showed an IC50 of 2.6 nM for FGFR4 and selectively suppressed the proliferation of cancer cells with dysregulated FGFR4 signaling.[10]
-
IKK-2 Inhibitors: IKK-2 is a kinase involved in the NF-κB signaling pathway, which is crucial for inflammatory responses. As such, IKK-2 inhibitors are pursued for anti-inflammatory and anti-cancer therapies. Piperidinyl aminopyrimidine derivatives have been identified as potent and selective IKK-2 inhibitors.[11]
-
Aurora Kinase Inhibitors: Aurora A kinase is often upregulated in cancers and stabilizes the MYC oncoprotein. Pyrimidine-based derivatives have been designed to inhibit Aurora A, leading to reduced MYC levels and significant tumor regression in xenograft models.[12]
Caption: Simplified pathway of competitive kinase inhibition by 2-aminopyrimidine derivatives.
Antimicrobial and Antiviral Activity
The broader class of 2-aminopyrimidines is known to possess a wide range of antimicrobial properties, including antibacterial, antifungal, and antiviral activities.[13][14] This suggests that 2-aminodichloropyrimidine derivatives are promising leads for developing new agents to combat infectious diseases, a critical area of research given the rise of antimicrobial resistance.[14] The structural versatility allows for modifications aimed at enhancing potency and overcoming resistance mechanisms.[13] Similarly, various pyrimidine compounds have been investigated and patented for their activity against a wide range of viruses, including influenza, herpes, hepatitis, and HIV.[15]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the guiding principle of medicinal chemistry. For 2-aminodichloropyrimidine derivatives, SAR studies provide crucial insights for designing more potent and selective agents.
Analysis of β-Glucuronidase Inhibitors
In the study by Iqbal et al., the SAR could be clearly delineated:
-
High Potency: Compound 24 , the most active derivative, features a 3,4-dimethoxyphenethylamine substituent. In silico docking studies suggested that the methoxy groups and the secondary amine engage in crucial hydrogen bonding and hydrophobic interactions within the active site of the β-glucuronidase enzyme.[2]
-
Moderate to Low Potency: Compounds with simple aniline derivatives (e.g., ethoxy-, propoxy-, or alkyl-substituted anilines) showed significantly lower activity. This indicates that the nature, length, and electronic properties of the substituent introduced at the C4 position are critical determinants of inhibitory potency.[2][6] The presence of hydrogen bond donors or acceptors appears particularly important for strong inhibition.[6]
Caption: Key SAR points for β-glucuronidase inhibitors based on the 2-aminopyrimidine scaffold.
Conclusion and Future Directions
2-Aminodichloropyrimidine derivatives represent a robust and highly adaptable platform for modern drug discovery. Their straightforward and regioselective synthesis, centered on the SNAr reaction, allows for the rapid generation of diverse chemical libraries. The demonstrated efficacy of these derivatives across a range of therapeutic targets—from metabolic enzymes like β-glucuronidase to critical cell signaling proteins like kinases—underscores their immense potential.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: Exploring a broader range of nucleophiles, including less common amines, thiols, and alcohols, in the SNAr reaction could uncover novel biological activities.
-
Second-Site Functionalization: Developing selective methods to substitute the remaining chlorine atom would enable the synthesis of di-substituted derivatives, adding another dimension of complexity and specificity.
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, future efforts must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate this potency into in vivo efficacy.
-
New Therapeutic Targets: The scaffold should be screened against other emerging therapeutic targets where its structural and electronic features might prove advantageous.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the 2-aminodichloropyrimidine scaffold.
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2-Aminopyrimidine: Your Go-To Intermediate for Drug Discovery. DC Fine Chemicals. [Link]
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Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Zhang, C., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 548-553. [Link]
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2,4-DICHLORO-6-AMINO PYRIMIDINE. ChemBK. (2024). [Link]
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Yadav, P., & Singh, R. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. International Journal of Health and Pharmaceutical Research, 3(8). [Link]
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Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
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Altenbach, R. J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6971-6982. [Link]
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Martinez-Vargas, A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1296. [Link]
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Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]
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Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 843-845. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. [Link]
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Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
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Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]
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Aft, H. (1960). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. [Link]
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Tsuruoka, H., et al. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & Pharmaceutical Bulletin, 55(6), 881-889. [Link]
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(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... ResearchGate. (n.d.). [Link]
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Yadav, P., & Singh, R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Health and Pharmaceutical Research. [Link]
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Li, X., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1805-1811. [Link]
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Exploring the Biological Activity and Medicinal Chemistry Applications of 2-Amidinopyrimidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. (2025). [Link]
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Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
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Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 488-503. [Link]
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Al-Abdullah, E. S., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(29), 3323-3343. [Link]
-
Synthetic routes of compounds 2-5. ResearchGate. (n.d.). [Link]
-
Kim, J. H., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2871-2875. [Link]
-
Chen, C. H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 13(4), 585-593. [Link]
-
Derivatives of 2-aminopyrimidine. ResearchGate. (n.d.). [Link]
-
Boukhobza, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
-
Boachie, R. T., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. ResearchGate. [Link]
-
Seebacher, W., et al. (2017). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 148(9), 1625-1632. [Link]
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Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
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spectroscopic analysis of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
An In-depth Technical Guide to the Spectroscopic Analysis of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
Abstract
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis and structural elucidation of this compound. As a niche heterocyclic compound, readily available experimental spectra are scarce; therefore, this document emphasizes a foundational, principles-first approach. We deconstruct the molecule's constituent parts—a dichlorinated aminopyrimidine core and a hydroxymethyl group—to forecast the expected outcomes from Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section combines theoretical underpinnings with detailed, self-validating experimental protocols designed for researchers in synthetic chemistry and drug development. The causality behind spectral features, such as the distinct isotopic pattern in mass spectrometry arising from two chlorine atoms, is thoroughly explained. This guide serves not as a simple data repository, but as a strategic workflow for confirming the identity and purity of this compound and related novel structures.
Introduction: The Structural Context
This compound is a substituted pyrimidine. The pyrimidine ring is a core framework in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its specific functionalization—an amino group, two chlorine atoms, and a hydroxymethyl group—presents a unique combination of features that require a multi-faceted analytical approach for unambiguous characterization. The amino group and pyrimidine nitrogen atoms offer sites for hydrogen bonding, the chlorine atoms introduce significant electronic and isotopic effects, and the primary alcohol (-CH2OH) provides an additional reactive and spectroscopic handle.
Accurate structural confirmation is the bedrock of any chemical research, ensuring that downstream biological or material science data is valid. This guide provides the strategic rationale and practical protocols to achieve that confirmation with confidence.
Molecular Structure and Integrated Analytical Workflow
The logical first step in any analysis is to understand the target structure and map out an efficient workflow. The numbering convention used throughout this guide is illustrated below.
A logical workflow ensures that data from each technique builds upon the last, leading to a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Causality and Predicted Spectra
¹H NMR: The proton spectrum is expected to be relatively simple, with distinct signals for each type of non-exchangeable proton. The key is to predict their chemical shifts (δ) and splitting patterns.
-
-NH₂ Protons: These protons are exchangeable. In a solvent like DMSO-d₆, they will likely appear as a broad singlet between δ 7.0-8.0 ppm.[3] Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
-CH₂OH Protons (Methylene): These protons are adjacent to an electron-withdrawing pyrimidine ring and an oxygen atom. Their signal is predicted to be a singlet (as there are no adjacent protons to couple with) in the range of δ 4.5-5.0 ppm.
-
-CH₂OH Proton (Hydroxyl): This is also an exchangeable proton. In DMSO-d₆, it may appear as a triplet (due to coupling with the adjacent CH₂) around δ 5.0-5.5 ppm. In other solvents like CDCl₃, its position can vary widely and the signal may be broad.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom.
-
C2 (bearing -NH₂): This carbon is bonded to three nitrogen atoms. It is expected to be in the δ 160-163 ppm range.[4]
-
C4 and C6 (bearing -Cl): These carbons are chemically equivalent due to the molecule's symmetry (or near-equivalence). They are attached to an electronegative chlorine and nitrogen, placing their signal in the δ 158-162 ppm range.[3][4]
-
C5 (bearing -CH₂OH): This carbon is part of the aromatic ring but is shielded relative to the others. It is predicted to appear around δ 115-125 ppm.
-
-CH₂OH Carbon: This aliphatic carbon attached to an oxygen atom will be the most upfield signal, expected around δ 55-65 ppm.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it typically shows exchangeable N-H and O-H protons.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum over a range of 0-12 ppm.
-
Validation Step (D₂O Exchange): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -NH₂ and -OH protons will diminish or disappear, confirming their assignment.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum over a range of 0-200 ppm. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum will show CH₂ signals as negative peaks and CH/CH₃ signals as positive peaks. The -CH₂OH signal should appear as a negative peak, confirming its identity. Quaternary carbons (C2, C4, C5, C6) will be absent from DEPT spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality and Predicted Spectrum
The vibrational modes of the molecule's bonds provide a molecular fingerprint.
-
N-H and O-H Stretching: The amino (-NH₂) and hydroxyl (-OH) groups will exhibit strong, broad absorption bands in the 3100-3500 cm⁻¹ region. The -NH₂ group typically shows two distinct peaks (symmetric and asymmetric stretching), while the -OH stretch is often a single broad peak.[1]
-
C-H Stretching: The methylene (-CH₂) group will show C-H stretching vibrations just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.
-
C=N and C=C Ring Stretching: The pyrimidine ring contains C=N and C=C bonds, which will produce a series of sharp to medium absorption bands in the 1500-1650 cm⁻¹ region.[5][6]
-
N-H Bending: The scissoring motion of the -NH₂ group typically appears as a medium to strong band around 1600-1650 cm⁻¹.[1]
-
C-O Stretching: The C-O single bond of the primary alcohol will result in a strong absorption band in the 1000-1100 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine bonds will produce strong, sharp absorptions in the fingerprint region, typically around 700-800 cm⁻¹.[5]
Experimental Protocol
-
Sample Preparation: The most common and effective method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Background Scan: Before running the sample, perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software to obtain the final absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, it provides an unmistakable signature.
Causality and Predicted Spectrum
The key to interpreting the mass spectrum of this molecule lies in understanding isotopic abundances. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), a ratio of roughly 3:1.[7][8]
-
Molecular Ion Peak Cluster: The molecule contains two chlorine atoms. This will result in a characteristic cluster of peaks for the molecular ion (M⁺˙).
-
M Peak: Contains two ³⁵Cl atoms. This will be the base peak in the cluster (relative intensity = 100%).
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the M peak.
-
M+4 Peak: Contains two ³⁷Cl atoms. Its intensity will be approximately 10% of the M peak. This 100:65:10 (or roughly 9:6:1) pattern is a definitive indicator of a dichlorinated compound.[7][9] The nominal molecular weight is 195 g/mol , so this cluster will appear at m/z 195, 197, and 199.
-
-
Fragmentation: Electron Ionization (EI) would likely induce fragmentation. A primary and highly probable fragmentation pathway is the loss of the hydroxymethyl radical (•CH₂OH, mass = 31), leading to a significant fragment ion cluster around m/z 164, 166, and 168, which would still exhibit the characteristic dichlorinated pattern.
Sources
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A Technical Guide to the Organic Solvent Solubility of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient process development, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol, a key heterocyclic compound. While specific quantitative solubility data for this molecule is not extensively published, this document synthesizes predictive principles based on its physicochemical nature and provides a definitive, field-proven experimental framework for its empirical determination. We present the industry-standard shake-flask method for thermodynamic solubility measurement, coupled with a robust High-Performance Liquid Chromatography (HPLC) protocol for accurate quantification, enabling researchers to generate reliable data essential for chemical synthesis and pharmaceutical development workflows.
Introduction and Physicochemical Profile
This compound is a substituted pyrimidine. Compounds of this class are pivotal intermediates in the synthesis of a range of biologically active molecules. For instance, the structurally related compound, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, is known as an impurity and intermediate in the synthesis of Abacavir, an anti-HIV drug.[1] The solubility of such an intermediate dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and influences handling and formulation.
A molecule's solubility is governed by its structure. The principle of "like dissolves like" provides a foundational predictive tool.[2] An analysis of the structure of this compound allows for a reasoned prediction of its behavior in various organic solvents.
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Polar Functional Groups: The molecule possesses multiple polar groups capable of hydrogen bonding:
-
Amino Group (-NH2): Acts as both a hydrogen bond donor and acceptor.
-
Hydroxymethyl Group (-CH2OH): The hydroxyl group is a potent hydrogen bond donor and acceptor.
-
Pyrimidine Ring Nitrogens: These act as hydrogen bond acceptors.
-
-
Chlorine Substituents (-Cl): The two chloro groups are electronegative, contributing to the overall polarity of the molecule, but their primary effect is increasing the molecular weight and size.
-
Overall Polarity: The combination of the heterocyclic ring and multiple polar functional groups renders the molecule distinctly polar.
Predicted Solubility Profile:
Based on this structure, this compound is predicted to exhibit:
-
High solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent hydrogen bond acceptors.
-
Good to moderate solubility in polar protic solvents such as methanol, ethanol, and other lower-chain alcohols, which can participate in hydrogen bonding with the solute.
-
Limited or poor solubility in non-polar solvents like hexanes, toluene, or diethyl ether, as these solvents cannot effectively solvate the polar functional groups of the molecule.
-
Poor solubility in water, a characteristic shared by the related N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.[3]
A structurally similar compound, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, is reported to be soluble in DMSO and methanol, which supports these predictions.[1][4][5]
Authoritative Protocol: Thermodynamic Solubility Determination
To move from prediction to empirical data, a rigorous and reproducible experimental method is required. The Equilibrium Shake-Flask Method is widely regarded as the gold standard for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[6][7]
This protocol is designed as a self-validating system, incorporating precise steps and quantitative analysis to ensure the trustworthiness of the results.
Experimental Workflow for Solubility Determination
The following diagram outlines the complete workflow for the shake-flask method coupled with HPLC analysis.
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selection of organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Protocol:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment. A starting point of ~10-20 mg per 1 mL of solvent is typically sufficient. b. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare a separate vial for each solvent to be tested.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials at a consistent speed (e.g., 200 rpm) for a minimum of 24 hours.[8]
-
Causality: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most reliable and reproducible solubility value.[6] Shorter times may lead to an underestimation of solubility.
-
-
Phase Separation: a. After equilibration, remove the vials and let them stand for 30 minutes to allow for sedimentation. b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully draw the clear supernatant using a syringe. d. Attach a 0.45 µm PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial.
-
Causality: This step is critical to ensure that no microscopic solid particles are carried over into the analytical sample, which would lead to a gross overestimation of solubility.
-
-
Quantification by HPLC: a. Prepare a Calibration Curve: i. Create a primary stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL). ii. Perform a series of serial dilutions to prepare at least five calibration standards of known lower concentrations that bracket the expected sample concentration. b. Sample Preparation: Accurately dilute the filtered saturated solution with the HPLC mobile phase to ensure its concentration falls within the linear range of the calibration curve. The dilution factor must be precisely recorded. c. HPLC Analysis: i. Analyze the calibration standards and the diluted sample using a validated HPLC method. A recommended starting method for pyrimidine derivatives is:[9][10]
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
- Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A starting point could be 50:50 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at a wavelength determined by a UV scan of the compound (typically in the 254-280 nm range for pyrimidines).
- Injection Volume: 10 µL d. Calculation: i. Plot a calibration curve of peak area versus concentration for the standards. ii. Determine the concentration of the diluted sample from its peak area using the calibration curve's regression equation. iii. Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.
Data Presentation and Interpretation
All empirically determined solubility data should be recorded systematically to allow for easy comparison and interpretation.
Table 1: Template for Experimental Solubility Data of this compound at 25°C
| Solvent | Solvent Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | 0.1 | e.g., Insoluble | ||
| Toluene | 2.4 | e.g., Sparingly Soluble | ||
| Dichloromethane | 3.1 | e.g., Sparingly Soluble | ||
| Acetone | 5.1 | e.g., Soluble | ||
| Ethanol | 5.2 | e.g., Soluble | ||
| Methanol | 6.6 | e.g., Freely Soluble | ||
| Dimethylformamide (DMF) | 6.4 | e.g., Freely Soluble | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | e.g., Very Soluble |
¹ Polarity index values are relative; higher numbers indicate greater polarity.
The results from this table should be interpreted in the context of the physicochemical properties discussed in Section 1. It is expected that the quantitative data will confirm the predictions, showing a clear trend of increasing solubility with increasing solvent polarity and hydrogen bonding capability.
Conclusion
While published quantitative data on the solubility of this compound is scarce, a robust scientific framework allows for both accurate prediction and empirical determination. The molecule's polar nature, driven by its amino, hydroxymethyl, and heterocyclic functionalities, strongly suggests favorable solubility in polar organic solvents like alcohols, DMF, and DMSO, and poor solubility in non-polar media.
For drug development and process chemistry professionals, relying on prediction alone is insufficient. The detailed shake-flask protocol and associated HPLC quantification method provided herein constitute a complete, reliable, and authoritative system for generating the high-quality solubility data required for informed decision-making in solvent selection, reaction optimization, and purification design.
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An In-depth Technical Guide to the Reactivity of the 4,6-Dichloropyrimidine Core
Introduction: The Strategic Importance of the 4,6-Dichloropyrimidine Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the 4,6-dichloropyrimidine core stands out as a pivotal building block.[1][2][3] Its prevalence stems from a unique combination of electronic properties and predictable reactivity, which medicinal chemists and process developers exploit to construct complex molecular architectures.[2][4] This guide provides an in-depth exploration of the chemical behavior of the 4,6-dichloropyrimidine core, moving beyond a simple recitation of reactions to an analysis of the underlying principles that govern its reactivity. We will delve into the nuances of its electronic structure, the regioselectivity of its transformations, and provide practical, field-tested protocols for its derivatization.
The intrinsic value of 4,6-dichloropyrimidine lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms.[5][6] This heightened electrophilicity makes the C4 and C6 positions highly susceptible to nucleophilic attack, providing a reliable and versatile handle for introducing a wide array of functional groups.[2][6] Consequently, this scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, including antiviral, antibacterial, and anticancer agents, as well as crucial agrochemicals like the fungicide azoxystrobin.[1][7][8]
Pillar 1: Understanding the Electronic Landscape and Reactivity
The reactivity of the 4,6-dichloropyrimidine core is fundamentally governed by the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring and the inductive effect of the two chlorine atoms. This creates a highly electron-deficient aromatic system, primed for nucleophilic aromatic substitution (SNAr).
The Dominance of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most significant transformation for 4,6-dichloropyrimidine.[5][6] The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, readily displaced by a diverse range of nucleophiles such as amines, alcohols, and thiols.[6] The general order of reactivity for halopyrimidines in SNAr reactions is C4(6) > C2 >> C5.[9] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the C4 or C6 position.[5][10]
The reaction can be modulated to achieve either mono- or di-substitution by controlling the stoichiometry of the nucleophile and the reaction conditions. This stepwise functionalization is a key advantage, allowing for the synthesis of unsymmetrically substituted pyrimidines.
dot
Caption: Generalized SNAr mechanism on the 4,6-dichloropyrimidine core.
Regioselectivity: A Tale of Two Chlorines
While the C4 and C6 positions are electronically equivalent in the parent molecule, the introduction of a substituent at one position breaks this symmetry and influences the site of the second substitution. The electronic nature of the first substituent dictates the reactivity of the remaining chlorine atom. An electron-donating group will deactivate the ring towards further nucleophilic attack, while an electron-withdrawing group will activate it.
In the broader context of dichloropyrimidines, the regioselectivity between the C2 and C4/C6 positions is a critical consideration. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[11][12] This is often explained by the stability of the corresponding Meisenheimer intermediate, where attack at C4 allows for delocalization of the negative charge onto the para nitrogen atom, a more stable arrangement than the ortho-quinoid intermediate formed from C2 attack.[9] Quantum mechanics calculations have also been used to predict this regioselectivity, with the Lowest Unoccupied Molecular Orbital (LUMO) often having a larger coefficient at the C4 position.[13]
Beyond SNAr: The Role of Cross-Coupling Reactions
While SNAr is the workhorse, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the 4,6-dichloropyrimidine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][6] Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are readily applicable, with the chlorine atoms serving as effective leaving groups.[6][14]
These cross-coupling reactions often exhibit a similar regioselectivity to SNAr, with a preference for reaction at the C4/C6 positions.[9] This allows for a complementary approach to SNAr for the introduction of aryl, vinyl, and alkynyl groups.
Pillar 2: Field-Proven Methodologies and Protocols
The following protocols represent robust and validated methods for the functionalization of the 4,6-dichloropyrimidine core. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Regioselective Monosubstitution via SNAr with an Amine
This protocol details a typical procedure for the selective monoamination of 4,6-dichloropyrimidine. The key to achieving monosubstitution is the careful control of stoichiometry and reaction temperature.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dichloropyrimidine (1.0 eq) and a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: Add the desired amine (1.0-1.2 eq) to the solution. The slight excess of the amine helps to drive the reaction to completion.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 2.0-3.0 eq). The base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Sterically hindered or less nucleophilic amines may require higher temperatures.[15]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Experimental workflow for regioselective monoamination of 4,6-dichloropyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a monosubstituted 4-chloro-6-aminopyrimidine with a boronic acid. This reaction is invaluable for introducing aryl or heteroaryl substituents.
Methodology:
-
Reagent Preparation: In a Schlenk flask, combine the 4-chloro-6-aminopyrimidine derivative (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent System: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or DMF, and water. The aqueous phase is necessary to dissolve the inorganic base.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by flash column chromatography.
Pillar 3: Data-Driven Insights and Applications
The versatility of the 4,6-dichloropyrimidine core is evident in its widespread application in drug discovery and materials science. The ability to predictably functionalize this scaffold has led to the development of numerous important molecules.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the functionalization of dichloropyrimidines, providing a comparative overview for experimental design.
| Reaction Type | Substrate | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| SNAr (Amination) | 2,4-Dichloropyrimidine | Aniline | K₂CO₃ | DMAc | RT | - | 70:30 | [9] |
| SNAr (Amination) | 4,6-Dichloropyrimidine | Adamantylalkylamine | K₂CO₃ | DMF | 140 | 60-99 | N/A | [15] |
| Pd-Catalyzed Amination | 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amine | Pd(OAc)₂/dppb, LiHMDS | THF | -20 | High | >95:5 | [9] |
| Suzuki Coupling | 2,4-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | High C4 selectivity | [16] |
Applications in Drug Discovery
The 4,6-dichloropyrimidine core is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications:
-
Oncology: Many kinase inhibitors incorporate the pyrimidine scaffold. The ability to install different substituents at the C4 and C6 positions allows for the fine-tuning of binding affinity and selectivity.
-
Infectious Diseases: The core is present in various antiviral and antibacterial agents.[1][17] Nucleoside analogs containing the pyrimidine ring can act as chain terminators in viral replication.[18]
-
Inflammatory Diseases: Derivatives of 4,6-dichloropyrimidine have been explored as inhibitors of inflammatory signaling pathways.
Applications in Materials Science
Beyond pharmaceuticals, the 4,6-dichloropyrimidine core is utilized in materials science.[2] Its rigid, planar structure and the potential for extensive functionalization make it an attractive component for:
-
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives can be incorporated into organic semiconductors to modulate their electronic properties.
-
Polymers: The dichloropyrimidine unit can be polymerized or used as a cross-linking agent to create materials with enhanced thermal stability and specific electronic characteristics.[2]
-
Dyes and Pigments: The extended π-systems that can be constructed from this core lend themselves to the development of novel chromophores.[17]
Conclusion: A Versatile and Indispensable Synthetic Tool
The 4,6-dichloropyrimidine core is a testament to the power of a well-defined and reactive heterocyclic system. Its predictable reactivity, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a robust platform for the synthesis of a vast array of complex molecules. A thorough understanding of the electronic factors that govern its reactivity and regioselectivity is paramount for its effective utilization. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this indispensable building block in their synthetic endeavors.
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- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
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- ACS Publications. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
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- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. nbinno.com [nbinno.com]
Methodological & Application
protocol for nucleophilic aromatic substitution on dichloropyrimidines
An Application Guide to Nucleophilic Aromatic Substitution on Dichloropyrimidines
Authored by: A Senior Application Scientist
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus, a foundational six-membered heterocycle, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a vast array of therapeutic agents, tackling diseases from cancer to viral infections.[2][3][4] Dichloropyrimidines, in particular, serve as exceptionally versatile chemical building blocks. The electron-deficient nature of the pyrimidine ring, amplified by two electron-withdrawing chlorine atoms, renders them highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] This reactivity provides a powerful and direct route for the regioselective installation of diverse functional groups, making dichloropyrimidines indispensable synthons in the rapid generation of compound libraries for drug development programs.[6]
This technical guide provides an in-depth exploration of the SNAr reaction on dichloropyrimidines. We will dissect the mechanistic principles governing regioselectivity, present field-proven experimental protocols for various nucleophiles, and offer insights into optimizing these critical transformations.
Mechanistic Rationale and the Determinants of Regioselectivity
The SNAr reaction on dichloropyrimidines is not a simple displacement; it is a nuanced, multi-step process. The reaction proceeds via a stepwise addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] Understanding the factors that stabilize this intermediate is paramount to predicting and controlling the reaction's outcome.
The Inherent Reactivity Hierarchy:
For unsubstituted 2,4-dichloropyrimidine, the established order of reactivity towards nucleophiles is C4 > C2 .[7][9] This preference can be explained by two primary factors:
-
Electronic Effects: Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 and C6 positions compared to the C2 position.[7][10] Nucleophilic attack preferentially occurs at the site of the largest LUMO lobe, thus favoring the C4 position.
-
Intermediate Stability: Attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized by both ring nitrogens, one of which is in the para position, offering superior resonance stabilization compared to the intermediate formed from attack at C2.
This inherent selectivity, however, is not absolute and can be modulated—or even inverted—by several factors, providing a toolkit for synthetic chemists to direct the substitution to the desired position.
Controlling Regioselectivity:
-
Substituent Effects: The electronic nature of other substituents on the pyrimidine ring dramatically influences regioselectivity.
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., nitro, cyano) further activate the ring and strongly enhance the intrinsic preference for C4 substitution.[11][12]
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[10][13][14] This is because the EDG increases the electron density at the C4 position, disfavoring nucleophilic attack there, while the LUMO lobes at C2 and C4 become more similar in size.[10][14]
-
-
Catalysis: For challenging substrates or when high regioselectivity is critical, traditional SNAr can be insufficient. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative. These methods can provide exceptional C4-selectivity (>30:1) where uncatalyzed reactions might only yield modest ratios (e.g., 2:1 to 4:1).[9]
-
Nucleophile and Base System: The choice of nucleophile and base is crucial. For instance, while most amines follow the C4-preference under SNAr conditions, tertiary amines have been shown to exhibit excellent C2-selectivity on 5-substituted-2,4-dichloropyrimidines.[11][12] For aminations, using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can generate a highly reactive anionic amide in situ, leading to faster reactions and sometimes altered selectivity compared to using weaker bases like K₂CO₃ with the neutral amine.[9]
Visualizing the SNAr Mechanism and Workflow
To clarify these concepts, the following diagrams illustrate the core SNAr mechanism and a standard laboratory workflow for performing these reactions.
Caption: SNAr Mechanism on 2,4-Dichloropyrimidine.
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- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes & Protocols: A Versatile Strategy for the Synthesis of Purine Analogs from (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction: The Enduring Importance of the Purine Scaffold
Purine analogs represent a cornerstone of modern medicine, with profound applications as antiviral, anticancer, and immunosuppressive agents.[1][2] Their efficacy stems from their ability to mimic endogenous purines (adenine and guanine), thereby interfering with nucleic acid synthesis and other critical cellular pathways.[1] The development of novel synthetic routes that allow for rapid and diverse substitution of the purine core is paramount for the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[3][4]
This guide details a robust and flexible synthetic strategy starting from (2-Amino-4,6-dichloropyrimidin-5-yl)methanol. This readily accessible pyrimidine derivative serves as a highly valuable precursor, featuring strategically positioned functional groups that enable a logical and sequential construction of the purine ring system, followed by systematic diversification to generate libraries of novel analogs.
Section 1: Strategic Analysis of the Starting Material
The synthetic utility of this compound is rooted in its distinct reactive sites. A thorough understanding of these sites is key to designing a successful synthesis.
-
C4 and C6 Chloro-Substituents: These positions are activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the displacement of the chloride ions by a wide range of nucleophiles. Typically, the C4 position is more reactive than the C6 position, allowing for potential regioselective substitutions under controlled conditions.[5] This feature is the primary enabler for late-stage diversification of the purine analogs.
-
C5-Hydroxymethyl Group (-CH₂OH): This group is not directly suitable for the key cyclization step. It must first be transformed, typically via oxidation, into an electrophilic carbonyl group (an aldehyde). This aldehyde becomes the crucial anchor point for the formation of the imidazole portion of the purine ring.
-
C2-Amino Group (-NH₂): This exocyclic amino group is relatively unreactive under the conditions used for SNAr and oxidation and is carried through the synthesis to become the C2-amino group of the final guanine-like purine analogs.
Section 2: The Core Synthetic Pathway
The overall strategy is a multi-step sequence designed for maximum efficiency and modularity. It involves an initial oxidation, followed by a regioselective amination, a key intramolecular cyclization, and a final diversification step.
Caption: Key mechanistic steps of the intramolecular cyclization.
Step 4: C6-Diversification for Analog Synthesis
The resulting 2-amino-6-chloro-9-substituted purine is a versatile intermediate. The remaining chloro-substituent at the C6 position is still active towards SNAr, allowing for the introduction of a wide array of functional groups.
Expert Rationale: By reacting this intermediate with various nucleophiles—such as amines, alkoxides (from alcohols + base), or thiolates (from thiols + base)—a diverse library of C6-substituted purine analogs can be generated. [6][7]Reaction conditions (solvent, temperature, base) can be tuned to accommodate the specific nucleophile being used. This modular approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery.
Section 3: Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 47.6 mmol).
-
Solvent & Reagent: Suspend the starting material in 250 mL of dichloromethane (DCM). Add activated manganese dioxide (MnO₂, 41.4 g, 476 mmol, 10 eq.) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM (3 x 50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.
-
Expected Yield: 85-95% of a pale yellow solid.
Protocol 2: Synthesis of a 9-Substituted-6-chloro-9H-purin-2-amine (General Procedure)
-
Setup: In a 250 mL round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (5.0 g, 24.0 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: Add the desired primary amine (e.g., cyclopropylamine, benzylamine) (26.4 mmol, 1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (5.0 mL, 28.8 mmol, 1.2 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Monitoring: Monitor the formation of the SNAr adduct and its subsequent cyclization by TLC. The reaction is usually complete within 4-8 hours. A precipitate may form as the product is generated.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).
-
Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel.
-
Expected Yield: 60-85%, depending on the amine used.
Protocol 3: C6-Diversification via Nucleophilic Substitution (General Procedure)
-
Setup: To a sealed tube or microwave vial, add the 9-Substituted-6-chloro-9H-purin-2-amine intermediate (1.0 eq.).
-
Reagents: Add the desired nucleophile (e.g., morpholine, sodium methoxide, thiophenol) (1.5-2.0 eq.) and a suitable solvent (e.g., n-butanol for amines, THF or DMF for alkoxides/thiolates). If the nucleophile is an amine, add a base like DIPEA (1.5 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture. For amines, heating at 100-120 °C is typical. Microwave irradiation can often accelerate these reactions significantly.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup & Purification: After cooling, the workup procedure will vary. For amine substitutions, the mixture can often be concentrated and purified directly by column chromatography. For reactions with anionic nucleophiles, an aqueous workup may be required before extraction and purification.
Section 4: Data Presentation
The following table provides representative data for the synthesis of a small library of purine analogs using the described protocols, demonstrating the versatility of the method.
| Entry | N9-Substituent (R¹) | C6-Nucleophile (Nu-H) | C6-Substituent (Nu) | Overall Yield (%) |
| 1 | Cyclopropyl | Morpholine | 4-Morpholinyl | 65 |
| 2 | Benzyl | Sodium Methoxide | Methoxy | 72 |
| 3 | 4-Fluorobenzyl | Piperidine | 1-Piperidinyl | 68 |
| 4 | Isobutyl | Thiophenol / K₂CO₃ | Phenylthio | 55 |
Conclusion
The synthetic pathway commencing from this compound offers a powerful and highly adaptable platform for the creation of diverse purine analogs. By leveraging a logical sequence of oxidation, regioselective SNAr, and intramolecular cyclization, the core purine scaffold is constructed efficiently. The true strength of this method lies in the final C6-diversification step, which enables medicinal chemists to rapidly explore structure-activity relationships and optimize compounds for desired biological activities. This approach represents a significant tool for academic and industrial researchers dedicated to the discovery of novel purine-based therapeutics.
References
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Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. [Link]
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]
-
Purine Analogs. NCBI Bookshelf. [Link]
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
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Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. [Link]
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
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-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. ResearchGate. [Link]
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One-step synthetic method of 2-amino-6-chloropurine. ResearchGate. [Link]
-
Synthesis of 2,6,9 and 2,6,7-tri-substituted purine analogues. ResearchGate. [Link]
- Synthesis method of 2-amino-6-chloropurine.
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
A New Synthetic Approach to 6-Substituted Purine Derivatives. Semantic Scholar. [Link]
- Process for the preparation of 2-amino-6-chloropurine and derivatives.
-
Potential Purine Antagonists. XXII. The Preparation and Reactions of Certain Derivatives of 2-Amino-6-purinethiol. Journal of the American Chemical Society. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
- Preparation of 2-amino-6-chloropurine.
-
Biological activities of purine analogues: a review. ResearchGate. [Link]
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Application Notes and Protocols for the Strategic Functionalization of 2-Amino-4,6-dichloropyrimidines
Introduction: The 2-Amino-4,6-dichloropyrimidine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Among the various pyrimidine derivatives, 2-amino-4,6-dichloropyrimidine stands out as a particularly versatile and valuable building block for drug discovery and development. Its symmetrically substituted di-chloro groups at the C4 and C6 positions serve as excellent leaving groups, rendering the molecule highly susceptible to a range of chemical transformations. This inherent reactivity, coupled with the directing influence of the C2 amino group, allows for the precise and sequential introduction of diverse functional groups, enabling the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological profile.[3]
This guide provides an in-depth exploration of the primary synthetic strategies for the functionalization of 2-amino-4,6-dichloropyrimidines. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-proven protocols, and present comparative data to aid researchers in making informed decisions for their synthetic campaigns.
Strategic Functionalization Workflow
The strategic functionalization of 2-amino-4,6-dichloropyrimidine is typically approached in a stepwise manner, leveraging the differential reactivity of the two chlorine atoms. While the molecule is symmetrical, the initial substitution can influence the reactivity of the second chlorine, allowing for either symmetric or asymmetric disubstitution. The primary pathways for functionalization include Nucleophilic Aromatic Substitution (SNAr) and various Palladium-catalyzed cross-coupling reactions.
Caption: General workflow for the functionalization of 2-amino-4,6-dichloropyrimidine.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further accentuated by the two chlorine atoms, makes the C4 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack.[4] SNAr reactions are a straightforward and widely used method for introducing a variety of nucleophiles, including amines, alcohols, and thiols.
Mechanism of SNAr
The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyrimidine ring is temporarily disrupted in this step. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Mono-amination of 2-Amino-4,6-dichloropyrimidine
This protocol describes a general procedure for the selective mono-amination at either the C4 or C6 position. The reaction conditions can be tuned to favor mono-substitution, often by using a stoichiometric amount of the amine at moderate temperatures.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Amine (e.g., aliphatic, cyclic, or aromatic)
-
Triethylamine (TEA) or other suitable base
-
Ethanol or other appropriate solvent
Procedure:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 mmol) in ethanol (5.0 mL), add the desired amine (1.0 mmol) and triethylamine (1.0 mmol).[6]
-
Heat the reaction mixture under reflux for 3 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, isolate the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.
Expert Insights: The choice of solvent and base is crucial. Ethanol is a common and environmentally friendly choice.[6][7] Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger base or higher temperatures may be required.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly effective for the functionalization of heteroaromatic halides like 2-amino-4,6-dichloropyrimidine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and a halide.[8] For dichloropyrimidines, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.
Regioselectivity: In the case of 2,4-dichloropyrimidines, the Suzuki coupling generally shows a preference for substitution at the C4 position.[9][10] This regioselectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[9][10]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9] This protocol outlines an efficient method for the mono-arylation of 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
In a microwave vial, combine 2-amino-4,6-dichloropyrimidine (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[9]
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights: The choice of palladium catalyst and ligand is critical for the success of the Suzuki coupling. While Pd(PPh₃)₄ is commonly used, other catalyst systems may offer improved reactivity for challenging substrates. The base is essential for the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It offers a broader substrate scope and milder reaction conditions compared to traditional amination methods.[11][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[11]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N coupling of 2-amino-4,6-dichloropyrimidine with a primary or secondary amine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (e.g., 2 mol %), and XPhos (e.g., 8 mol %) to a Schlenk tube.[1]
-
Add anhydrous toluene, followed by the amine (1.2 equiv.).[1]
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 24 hours).[1]
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights: The development of sterically hindered and electron-rich phosphine ligands, such as XPhos, has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.[12] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu being commonly employed.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][14] This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations.
Protocol 4: Sonogashira Coupling
This protocol describes a general procedure for the alkynylation of 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 equiv.), Pd(PPh₃)₄ (e.g., 5 mol %), and CuI (e.g., 10 mol %).
-
Add anhydrous solvent (THF or DMF) and the base (Et₃N, 3 equiv.).[1]
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir for 6-8 hours, monitoring by TLC.[1]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Data
The following table summarizes typical reaction conditions for the functionalization of 2-amino-4,6-dichloropyrimidines, providing a comparative overview for researchers.
| Reaction | Catalyst/Reagents | Base | Solvent | Temperature | Typical Yields |
| SNAr (Amination) | Amine | Et₃N | Ethanol | Reflux | Moderate to High |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | K₂CO₃ | Dioxane/Water | 80-120 °C | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Amine | NaOtBu | Toluene | 80-110 °C | Good to Excellent |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Alkyne | Et₃N | THF/DMF | 50-80 °C | Good to Excellent |
Conclusion
2-Amino-4,6-dichloropyrimidine is a highly valuable and versatile scaffold in synthetic and medicinal chemistry. The strategic application of Nucleophilic Aromatic Substitution and various palladium-catalyzed cross-coupling reactions provides a powerful toolkit for the synthesis of a diverse range of functionalized pyrimidine derivatives. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to achieving high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds.
References
-
García-de-la-Fuente, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
García-de-la-Fuente, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Baran, P. S., et al. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 559(7714), 377-381. [Link]
-
Al-Romaigh, H. A., et al. (2024). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Pharmaceuticals, 17(1), 123. [Link]
-
Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6439-6441. [Link]
-
Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 22(10), 2844-2853. [Link]
-
Abdelgawad, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47087-47101. [Link]
-
Anonymous. (2025). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4Diamino6-iodopyrimidine and 2Amino4,6-dichloropyrimidine. ResearchGate. [Link]
-
Anonymous. (n.d.). Functionalization of pyridines and pyrimidines via ring-opened intermediates. [Link]
-
Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 22(10), 2844-2853. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Uršič, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3329. [Link]
-
Li, G. Y., & Zheng, G. (2002). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 4(25), 4471-4474. [Link]
-
Handy, S. T., & Anderson, K. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Anonymous. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
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Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2348-2354. [Link]
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Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(32), 10834-10855. [Link]
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Jansa, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Consensus. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Al-Tel, T. H. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry, 72(13), 4822-4825. [Link]
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Application Notes & Protocols: (2-Amino-4,6-dichloropyrimidin-5-yl)methanol as a Scaffold for Antiviral Drug Discovery
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including many foundational antiviral drugs.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol, a functionalized pyrimidine derivative, as a potential starting point for novel antiviral therapies. While direct antiviral data for this specific molecule is not yet broadly published, its structural features—notably the hydroxymethyl group at the C5 position—suggest a compelling rationale for its evaluation as a nucleoside analog precursor.[3][4] This guide outlines the scientific premise, a proposed synthetic pathway, and a rigorous, multi-phased experimental workflow to systematically evaluate its cytotoxicity, antiviral efficacy, and potential mechanism of action. The protocols provided are designed to be robust and self-validating, incorporating essential controls and clear data interpretation frameworks to ensure scientific integrity.
Scientific Rationale and Strategic Overview
The Pyrimidine Scaffold in Antiviral Therapy
Pyrimidine derivatives are integral to the management of viral diseases.[5] As structural mimics of the natural nucleobases cytosine, thymine, and uracil, synthetic pyrimidine analogues can be metabolized by host and/or viral enzymes and subsequently interfere with the viral replication machinery.[6][7] This mechanism, primarily the inhibition of viral polymerases or reverse transcriptases, is a clinically validated strategy that has produced cornerstone drugs for HIV, Hepatitis B, and Herpes viruses.[3][4]
This compound: A Compound of Interest
The target compound, this compound, presents several features that make it an attractive candidate for antiviral screening:
-
Pyrimidine Core: Provides the foundational structure for recognition by nucleoside processing enzymes.
-
Hydroxymethyl Group (-CH2OH) at C5: This group is critical. It can be phosphorylated by cellular kinases to mimic a nucleoside monophosphate, initiating the conversion to a pharmacologically active triphosphate form.
-
Dichloro-Substituents at C4 and C6: These reactive sites offer opportunities for subsequent chemical modification to improve potency, selectivity, or pharmacokinetic properties through Structure-Activity Relationship (SAR) studies.[3]
-
Amino Group at C2: This group influences the electronic properties and hydrogen bonding potential of the molecule, which is crucial for target engagement.
Hypothesized Mechanism of Action: Nucleoside Analog Mimicry
The primary hypothesis for the antiviral potential of this compound is its action as a prodrug or precursor to a nucleoside analog. Upon entering a host cell, the compound would undergo a series of phosphorylation events, converting the hydroxymethyl group into a triphosphate moiety. This resulting molecule could then act as a competitive inhibitor or a chain terminator upon incorporation into the growing viral DNA or RNA strand by a viral polymerase.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-amino-4,6-dihydroxypyrimidine. The process involves a Vilsmeier-Haack formylation to introduce the aldehyde at the C5 position, followed by chlorination and a final reduction step.
Characterization: The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Application Notes: A Phased Approach to Antiviral Evaluation
A systematic workflow is essential to determine the therapeutic potential of a new chemical entity. This process begins with safety profiling and progresses through increasingly specific assays to confirm efficacy and elucidate the mechanism of action.
Detailed Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[9] A decrease in signal indicates compound-induced cytotoxicity.
Materials:
-
Host cell line (e.g., Vero E6, A549, HeLa) appropriate for the target virus.[10][11]
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
This compound, dissolved in DMSO to create a high-concentration stock.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed 96-well plates with cells at a density that will result in 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in culture medium. Typical starting concentrations range from 100 to 200 µM.[10]
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cells only" (untreated control) and "medium only" (blank) wells.
-
Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Wells / Absorbance of Untreated Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Protocol 2: Primary Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay
Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.[12] This assay evaluates a compound's ability to prevent or reduce CPE in a virus-infected cell culture.[10] Cell viability is typically assessed at the end of the assay using a dye like neutral red or crystal violet.[13][14]
Materials:
-
Virus stock with a known titer.
-
Appropriate host cell line.
-
96-well plates.
-
Test compound at several non-toxic concentrations (e.g., below CC₅₀).
-
Positive control antiviral drug (if available).
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Treatment & Infection: Remove the growth medium. Add 50 µL of medium containing the test compound at various concentrations to the wells. Then, add 50 µL of medium containing the virus at a multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours.
-
Controls:
-
Virus Control: Cells + Virus (no compound) - should show maximum CPE.
-
Cell Control: Cells only (no virus, no compound) - should show no CPE.
-
Compound Cytotoxicity Control: Cells + Compound (no virus) - to ensure the compound itself isn't causing cell death at the tested concentrations.[15]
-
Positive Control: Cells + Virus + Known Antiviral.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ until the virus control wells show 80-90% CPE.
-
Staining: Remove the medium and gently wash the cells with PBS. Fix the cells with 10% formalin for 20 minutes. Remove the formalin and stain with Crystal Violet solution for 15-20 minutes.
-
Quantification: Gently wash away excess stain with water and allow the plate to dry. Elute the dye by adding 100 µL of methanol to each well and measure the absorbance at 595 nm.
Data Analysis:
-
Calculate the percentage of CPE reduction: [(Abs_Treated - Abs_VirusControl) / (Abs_CellControl - Abs_VirusControl)] * 100.
-
A compound is considered a "hit" if it shows significant CPE reduction at a non-toxic concentration.
Protocol 3: Virus Yield Reduction Assay for Potency (EC₅₀) Determination
Principle: This assay provides a more quantitative measure of antiviral activity by directly titrating the amount of infectious virus produced in the presence of a compound.[12] It is considered a more stringent follow-up to a CPE assay.
Materials:
-
All materials from the CPE assay.
-
Additional 96-well plates for virus titration (TCID₅₀ assay).
Procedure:
-
Setup: Perform the infection and treatment steps (1-4) as described in the CPE assay protocol, using a range of serial dilutions of the test compound.
-
Virus Harvest: At the end of the incubation period (e.g., 48 hours), collect the supernatant from each well. This supernatant contains the progeny virus.
-
Virus Titration (TCID₅₀):
-
Perform 10-fold serial dilutions of the harvested supernatants.
-
In a new 96-well plate containing fresh cell monolayers, transfer 100 µL of each dilution to multiple replicate wells (e.g., 8 wells per dilution).
-
Incubate for 3-5 days and then score each well for the presence or absence of CPE.
-
Calculate the 50% Tissue Culture Infectious Dose (TCID₅₀) for each sample using the Reed-Muench method.
-
-
Data Analysis:
-
Plot the virus titer (log₁₀ TCID₅₀/mL) against the log of the compound concentration.
-
Use non-linear regression to calculate the 50% effective concentration (EC₅₀)—the concentration of the compound that reduces the virus yield by 50% (a 0.5 log₁₀ reduction).
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison and decision-making.
Table 1: Summary of Antiviral Activity and Cytotoxicity
| Compound ID | Target Virus | Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| (2-Amino-4,6-...) | [Virus Name] | [Cell Line] | [Value] | [Value] | [Value] |
| Positive Control | [Virus Name] | [Cell Line] | >100 | 0.5 | >200 |
| Negative Control | [Virus Name] | [Cell Line] | >100 | >100 | N/A |
Interpretation:
-
CC₅₀ (50% Cytotoxic Concentration): Measures the toxicity of the compound to the host cell. A higher value is better.
-
EC₅₀ (50% Effective Concentration): Measures the potency of the compound against the virus. A lower value is better.
-
Selectivity Index (SI): Calculated as SI = CC₅₀ / EC₅₀ . This is the most critical parameter, representing the therapeutic window of the compound. A high SI value (typically >10, ideally >100) indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells, making it a promising candidate for further development.[5][10]
References
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protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available at: [Link]
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Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. Available at: [Link]
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Available at: [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. Available at: [Link]
-
National Institute of Health. (2017). Pyrimidine Analogues. LiverTox - NCBI Bookshelf. Available at: [Link]
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MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
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Chou, P., et al. (2016). Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. PMC - NIH. Available at: [Link]
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Kumar, S., et al. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds. Available at: [Link]
-
MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Available at: [Link]
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Noah, D. L., & Severson, W. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available at: [Link]
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Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews: Journal of Organic and Medicinal Chemistry. Available at: [Link]
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De la Cruz, G., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]
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Oštrbenk, A., et al. (2019). In vitro methods for testing antiviral drugs. PMC - PubMed Central. Available at: [Link]
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ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Brulikova, L., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Available at: [Link]
- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
Galmarini, C. M., et al. (2002). Pyrimidine nucleoside analogs in cancer treatment. PubMed. Available at: [Link]
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protocols.io. (2025). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. Available at: [Link]
-
Taylor & Francis Online. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Available at: [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Available at: [Link]
-
MDPI. (2020). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. Available at: [Link]
-
YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. Available at: [Link]
-
ResearchGate. (2004). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]
-
LookChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Available at: [Link]
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The Art of Selectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with Dichloropyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous biologically active compounds, including approved drugs like Gleevec® and Crestor®, underscores its importance.[1] Dichloropyrimidines, as readily available and versatile building blocks, offer a direct route to introduce molecular diversity. However, navigating the selective functionalization of these dihalogenated heterocycles can be a formidable challenge. This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with dichloropyrimidines, moving beyond mere protocols to elucidate the principles that govern their reactivity and selectivity.
The Challenge of Regioselectivity: C4 vs. C2
In the realm of 2,4-dichloropyrimidines, the two chlorine atoms are not created equal. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-coupling reactions.[2][3] This preferential reactivity is attributed to the higher electrophilicity of the C4 position, making it the kinetically favored site of reaction.[3] This inherent selectivity has long dictated synthetic strategies, often requiring a C4 functionalization to be performed first.[2]
However, recent advancements have demonstrated that this conventional selectivity can be overturned. Through judicious selection of catalysts, ligands, and reaction conditions, selective functionalization at the C2 position is now achievable, opening up new avenues for synthetic design and expanding the accessible chemical space.[2][4][5][6] This guide will delve into both the conventional C4-selective reactions and the emerging C2-selective methodologies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, and it has been extensively applied to dichloropyrimidines.[7][8][9] The reaction couples an organoboron reagent (typically a boronic acid) with the dihalopyrimidine in the presence of a palladium catalyst and a base.
The Predominance of C4-Arylation
In a typical Suzuki-Miyaura coupling of 2,4-dichloropyrimidine, the reaction proceeds with high regioselectivity at the C4 position.[1][10] This is due to the favored oxidative addition of the palladium(0) catalyst into the C4-chlorine bond.[9]
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol outlines a microwave-assisted, highly efficient method for the regioselective synthesis of C4-substituted pyrimidines.[7]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).[11]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mol%).[7]
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[11]
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.[11]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrimidine.
Key Considerations:
-
Solvent Choice: The choice of solvent can be critical. Alcoholic solvent mixtures have been shown to enhance reactivity, allowing for lower reaction temperatures.[1]
-
Steric Hindrance: Ortho-substituted boronic acids may exhibit lower reactivity, potentially requiring harsher conditions such as a stronger base and higher temperatures.[1]
One-Pot Double Suzuki Couplings
For the synthesis of diarylated pyrimidines, a one-pot, regioselective double Suzuki coupling has been developed.[1] This method involves an initial C4-coupling at a lower temperature, followed by the addition of a second boronic acid and an increase in temperature to facilitate the C2-coupling.[1]
| Step | Coupling Position | Temperature | Base | Catalyst | Solvent System |
| 1 | C4 | 55 °C | K₂CO₃ | Pd(PPh₃)₄ | Ethanol/Toluene/Water |
| 2 | C2 | 90 °C | K₂CO₃ | Pd(PPh₃)₄ | Ethanol/Toluene/Water |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[12] Similar to the Suzuki-Miyaura coupling, the reaction on 2,4-dichloropyrimidines generally favors substitution at the C4 position.[10]
C4-Selective Amination
A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been developed, strongly favoring the formation of the C4-substituted product.[13]
Diagram: Experimental Workflow for C4-Selective Buchwald-Hartwig Amination
Caption: A typical workflow for the C4-selective Buchwald-Hartwig amination.
Protocol: C4-Selective Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[10][13]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine or aromatic amine
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the active palladium catalyst by combining the palladium source and the phosphine ligand in THF.
-
Reaction Setup: In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine in THF.
-
Amine Addition: For aliphatic secondary amines, premix the amine with LiHMDS in THF and then add this solution to the dichloropyrimidine solution containing the catalyst.[10] For aromatic amines, the catalyst may not be necessary.[13]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Critical Insight: The mode of addition is crucial for reactive amines. Premixing secondary amines with LiHMDS before adding them to the reaction mixture is key to achieving high regioselectivity by favoring the catalyzed pathway over the uncatalyzed SNAr reaction.[10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines.[14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[14][15]
Reactivity and Selectivity
While Sonogashira reactions on halopyrimidines have been reported to show little difference in reactivity between the C2 and C4 positions, careful control of reaction conditions can allow for selective functionalization.[10]
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
Dichloropyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a solution of the dichloropyrimidine in the chosen solvent, add the terminal alkyne, the palladium catalyst, and the copper(I) co-catalyst.[16]
-
Base Addition: Add the amine base to the mixture.[16]
-
Reaction: Stir the reaction at room temperature or with heating, depending on the substrate reactivity. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent, wash with aqueous solutions to remove the amine and copper salts, and dry the organic layer.
-
Purification: Concentrate the organic layer and purify the product by column chromatography.
The New Frontier: C2-Selective Cross-Coupling
The ability to selectively functionalize the C2 position of 2,4-dichloropyrimidines represents a significant advancement in pyrimidine chemistry. This has been achieved through the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[2][4][5]
C2-Selective C-S Coupling
A notable example of this inverted selectivity is the C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[4][5] This reaction stands in stark contrast to the thousands of previously reported palladium-catalyzed cross-couplings that favor C4.[4][5] The selectivity is highly sensitive to the structure of the Pd(II) precatalyst.[4][5]
Diagram: Logic of C2 vs. C4 Selectivity
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. mdpi.com [mdpi.com]
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- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Methodology for the Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines: A Detailed Application Note and Protocol
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-substituted 2-amino-4,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a wide array of pharmacologically active agents, including antiviral and anti-inflammatory compounds.[1][2] This application note provides a comprehensive guide to the most robust and high-yielding methodology for synthesizing these valuable intermediates. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the common challenges encountered in the synthesis. This guide details an optimized two-step synthetic pathway that begins with the cyclocondensation of monosubstituted malonic esters and culminates in a highly efficient chlorination using a modified Vilsmeier-Haack approach, which consistently overcomes the low yields of classical methods.[1][3] Detailed, field-tested protocols are provided, alongside discussions on further functionalization through modern cross-coupling reactions.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a vast range of biological activities, including roles as dihydrofolate reductase (DHFR) inhibitors, antiviral agents, and kinase inhibitors for cancer therapy.[1] The 2-amino-4,6-dichloropyrimidine core, in particular, is a versatile synthetic intermediate. The two chlorine atoms at the C4 and C6 positions act as excellent leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5][6]
Substitution at the C5 position further allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly enhance biological activity and specificity.[1] However, the synthesis of these 5-substituted analogues has historically been challenging, often plagued by low yields and difficult purification.[1] This guide presents a validated and optimized methodology to reliably produce these key building blocks in high yields.
Overview of the Core Synthetic Strategy
The most effective pathway to 5-substituted 2-amino-4,6-dichloropyrimidines is a two-stage process. This strategy ensures high purity and yield by first constructing the core pyrimidine ring system and then performing the critical chlorination step under optimized conditions.
-
Stage 1: Cyclocondensation. A monosubstituted diethyl malonate is condensed with guanidine in the presence of a strong base to form the stable 5-substituted 2-amino-4,6-dihydroxypyrimidine intermediate.
-
Stage 2: Chlorination. The dihydroxy intermediate is converted to the target 5-substituted 2-amino-4,6-dichloropyrimidine. This is most effectively achieved using a Vilsmeier-Haack-Arnold reagent, a method that circumvents the poor performance of traditional chlorinating agents like phosphorus oxychloride (POCl₃) alone.[1][7]
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the synthesis of the target pyrimidines.
Detailed Protocols and Scientific Rationale
Part A: Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Precursors
Principle: This reaction is a classical cyclocondensation. Guanidine serves as the N-C-N building block, and its nucleophilic amino groups attack the electrophilic carbonyl carbons of the substituted malonic ester. The strong base, sodium ethoxide, is crucial for deprotonating the guanidine and the central carbon of the malonic ester, facilitating the cyclization process.
Expert Insight: While this condensation is well-established, achieving high yields and purity on a multi-gram scale requires careful optimization of the reaction conditions and workup.[1] The choice of an alcoholic solvent like ethanol is critical; it helps to partially dissolve the product as it forms, preventing it from precipitating excessively and stopping the stirrer, which would lead to an incomplete reaction.[1] The subsequent workup, involving quenching with water and neutralizing with a weak acid like acetic acid, is designed to precipitate the product quantitatively while keeping the excess guanidine starting material in solution.[1]
Protocol 3.1: General Procedure for 2-Amino-5-ethylpyrimidine-4,6-diol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (e.g., 250 mL for a ~0.2 mol scale reaction).
-
Base Preparation: Carefully add sodium metal (e.g., 2.2 eq) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling if necessary. Allow all the sodium to react to form a solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (e.g., 1.1 eq). Stir for 15 minutes. Then, add diethyl 2-ethylmalonate (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (e.g., 500 mL). Stir until all solids dissolve.
-
Precipitation: Neutralize the solution by slowly adding glacial acetic acid until the pH is approximately 7. A white precipitate will form.
-
Filtration and Washing: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then cold ethanol to remove residual impurities.
-
Drying: Dry the resulting white solid under vacuum to yield 2-amino-5-ethylpyrimidine-4,6-diol. The product is typically of high purity and can be used in the next step without further purification.
Table 1: Representative Yields for 5-Substituted 2-Amino-4,6-dihydroxypyrimidine Precursors [1]
| Substituent (R) | Product | Yield (%) | M.P. (°C) |
| -CH₃ | 2-Amino-5-methylpyrimidine-4,6-diol (A2) | 91% | >250 |
| -CH₂CH₃ | 2-Amino-5-ethylpyrimidine-4,6-diol (A3) | 88% | >250 |
| -CH₂CH₂CH₃ | 2-Amino-5-propylpyrimidine-4,6-diol (A4) | 94% | >250 |
| -CH(CH₃)₂ | 2-Amino-5-isopropylpyrimidine-4,6-diol (A5) | 93% | >250 |
Part B: Chlorination via Vilsmeier-Haack Reagent
Principle and Challenges: The conversion of the 4,6-dihydroxy groups to chlorides is a critical transformation. Classical methods using reagents like neat POCl₃ or SOCl₂ are often harsh and provide very low yields (max 30%) for these specific substrates.[1] The primary issue is the low reactivity of the dihydroxypyrimidine and potential side reactions involving the 2-amino group.
Optimized Approach: An optimized procedure utilizes the Vilsmeier-Haack-Arnold reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][8][9] This reagent not only acts as the chlorinating agent but also transiently protects the 2-amino group as a (dimethylamino)methylene amidine. This protection prevents undesirable side reactions and facilitates a cleaner, higher-yielding chlorination. The protecting group is then easily removed by mild acid hydrolysis in the final step.[1]
Caption: Vilsmeier-Haack chlorination and deprotection sequence.
Protocol 3.2: General Procedure for 4,6-Dichloro-5-ethylpyrimidin-2-amine
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂ or Ar), add chloroform (e.g., 100 mL for a ~0.1 mol scale). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, e.g., 3.0 eq), followed by the dropwise addition of N,N-dimethylformamide (DMF, e.g., 3.0 eq). Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Add the 2-amino-5-ethylpyrimidine-4,6-diol (1.0 eq) portion-wise to the Vilsmeier reagent solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and very carefully quench it by slowly pouring it onto crushed ice. Caution: This is a highly exothermic step.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with chloroform. Combine the organic layers and wash with a saturated aqueous NaHCO₃ solution, then with brine.
-
Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
Deprotection: Dissolve the crude residue in 99% ethanol (e.g., 20 mL) and add 37% aqueous HCl (e.g., 2 mL).
-
Crystallization: Heat the mixture at 50°C for 2 hours. The deprotected product will begin to precipitate as a crystalline solid.
-
Isolation: After heating, add water (e.g., 30 mL) and stir vigorously for 10 minutes. Filter the precipitated product and wash sequentially with a 1:1 water/ethanol mixture, a 5% aqueous NaHCO₃ solution, and finally again with a 1:1 water/ethanol mixture.
-
Drying: Dry the solid under vacuum to yield the pure 4,6-dichloro-5-ethylpyrimidin-2-amine.
Table 2: Representative Yields for 5-Substituted 2-Amino-4,6-dichloropyrimidines [1]
| Substituent (R) | Product | Yield (%) | M.P. (°C) |
| -F | 2-Amino-5-fluoro-4,6-dichloropyrimidine (B12) | - | 215–217 |
| -CH₃ | 2-Amino-4,6-dichloro-5-methylpyrimidine (B2) | 78% | 203–205 |
| -CH₂CH₃ | 4,6-Dichloro-5-ethylpyrimidin-2-amine (B3) | 82% | 183–185 |
| -CH₂CH₂CH₃ | 2-Amino-4,6-dichloro-5-propylpyrimidine (B4) | 85% | 161–163 |
Downstream Applications: A Gateway to Chemical Diversity
The synthesized 5-substituted 2-amino-4,6-dichloropyrimidines are exceptionally valuable intermediates precisely because the C4 and C6 chloro-substituents can be selectively replaced. The C4 position is generally more reactive towards nucleophiles and oxidative addition in cross-coupling reactions.[4] This allows for a modular approach to building complex molecules.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles like amines or alkoxides allows for the stepwise introduction of different functional groups.[5][6]
-
Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the dichloropyrimidine with aryl or heteroaryl boronic acids.[4][10][11]
-
Sonogashira Coupling: Enables the introduction of alkynyl moieties, which are important for many biologically active compounds.[12][13]
-
Buchwald-Hartwig Amination: A modern and highly efficient method for forming C-N bonds, offering an alternative to classical SNAr for coupling with a wide range of amines.[14][15]
Caption: Potential diversification pathways from the dichloropyrimidine core.
Conclusion
This application note has detailed a robust, reliable, and high-yielding methodology for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines. By employing an optimized two-stage process featuring a cyclocondensation followed by a Vilsmeier-Haack-based chlorination, researchers can overcome the significant yield limitations of older methods. The protocols described herein are scalable and provide access to a wide range of C5-functionalized pyrimidine building blocks. The versatility of these intermediates, particularly in selective cross-coupling and SNAr reactions, makes them invaluable assets for discovery programs in medicinal chemistry and drug development.
References
-
Jansa, P., Džubák, P., Tloušt’ová, E., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 2745–2754. [Link]
-
Wallace, D. J., Klauber, D. J., Chen, C., & Volante, R. P. (2003). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 5(24), 4749–4752. [Link]
-
Pospíšil, J., Potáček, M., & Císařová, I. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993. [Link]
-
Pospíšil, J., Potáček, M., & Císařová, I. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Rojas, L. J., Insuasty, D., Abonía, R., & Insuasty, B. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Wallace, D. J., Klauber, D. J., Chen, C., & Volante, R. P. (2003). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Various Authors. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... ResearchGate. [Link]
- Lautenschlager, H. J., & Wittershagen, F. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S.
-
Rojas, L. J., Insuasty, D., Abonía, R., & Insuasty, B. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ProQuest. [Link]
-
Jansa, P., Džubák, P., Tloušt’ová, E., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. [Link]
-
Jansa, P., Džubák, P., Tloušt’ová, E., et al. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. [Link]
- Baker, D. R., & Schwarcz, M. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S.
-
Grivas, S., & Tian, Z. (2003). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Wang, T., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Anonymous. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. S<sub>N</sub>Ar Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
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- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
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- 4. ajchem-a.com [ajchem-a.com]
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- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: (2-Amino-4,6-dichloropyrimidin-5-yl)methanol as a Versatile Tri-Functional Scaffold for Combinatorial Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] This application note details the strategic use of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol, a highly versatile building block, for the efficient construction of diverse chemical libraries. Possessing three distinct points for diversification—two chlorine atoms at the C4 and C6 positions with differential reactivity and a primary alcohol at the C5 position—this scaffold enables a multitude of synthetic strategies. Herein, we provide a comprehensive overview of its reactivity profile, detailed protocols for regioselective functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and strategies for derivatizing the hydroxymethyl group.
Introduction: The Strategic Advantage of the Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle inherently activated towards nucleophilic attack, making it an ideal starting point for constructing compound libraries.[2] The strategic placement of two chloro substituents at the C4 and C6 positions renders them excellent leaving groups for both SNAr and transition metal-catalyzed cross-coupling reactions. The title compound, this compound, offers a distinct advantage by incorporating three orthogonal handles for diversification, allowing for the generation of complex, three-dimensional structures from a single, readily accessible core.
Key Structural Features:
-
C4/C6 Dichloro Groups: These positions are highly electrophilic and susceptible to sequential and regioselective substitution. Generally, the reactivity order in dichloropyrimidines is C4(6) > C2.[2]
-
C2 Amino Group: This electron-donating group modulates the reactivity of the C4 and C6 positions and serves as a key hydrogen bond donor for potential biological targets.
-
C5 Hydroxymethyl Group: This primary alcohol provides a third vector for diversification through oxidation, esterification, or etherification, enabling exploration of a different chemical space after the core has been elaborated.
Reactivity Profile and Synthetic Strategy
The synthetic utility of this compound lies in the ability to control the sequence of reactions at the C4 and C6 positions. While electronically similar, steric and electronic influences from incoming nucleophiles or coupling partners can often favor substitution at one position over the other, enabling sequential library construction.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2,4-dichloropyrimidines with nucleophiles typically results in the preferential displacement of the halide at the C4 position.[3] This selectivity is attributed to the formation of a more stabilized Meisenheimer intermediate where the negative charge is delocalized by both ring nitrogens. This inherent selectivity allows for a stepwise approach: the first nucleophile is directed to the C4 position, followed by substitution at the C6 position, often under more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), are powerful tools for derivatizing the pyrimidine core.[4][5] Similar to SNAr, these reactions can exhibit high regioselectivity, favoring the C4 position. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity, particularly when coupling less reactive chloro-heterocycles.[4]
Synthetic Workflow for Library Generation
A typical workflow for generating a diversified library from this compound involves a multi-step sequence that leverages the differential reactivity of its functional groups.
Caption: General workflow for library synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloropyrimidines and palladium catalysts should be handled with care.
Protocol 1: Synthesis of the Starting Material, this compound
The title compound can be synthesized from its corresponding aldehyde precursor, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which is accessible via Vilsmeier-Haack reaction on 2-amino-4,6-dihydroxypyrimidine derivatives.[1][6]
-
Materials:
-
2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel or recrystallization to afford this compound.
-
Protocol 2: Regioselective C4-Amination via SNAr
This protocol describes a typical SNAr reaction to achieve mono-amination at the C4 position.[1]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a sealed reaction vessel.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-substituted pyrimidine.
-
Protocol 3: C6-Arylation via Suzuki-Miyaura Coupling
This protocol details the subsequent Suzuki coupling at the remaining C6-chloro position of a mono-substituted intermediate.[5][7]
-
Materials:
-
4-amino-6-chloro-substituted pyrimidine (from Protocol 2) (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a microwave vial or Schlenk flask, combine the 6-chloropyrimidine intermediate (1.0 eq), boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C (conventional heating) or 140 °C (microwave irradiation) for 1-4 hours. Monitor progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final di-substituted pyrimidine.
-
Data Presentation: Reaction Condition Summary
The following table summarizes typical conditions and expected outcomes for the regioselective substitution at the C4 position of the dichloropyrimidine core. Yields are representative and may vary based on the specific substrate.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base System | Solvent | Temp (°C) | Typical Yield (%) |
| SNAr | Aliphatic Amines | DIPEA or K₂CO₃ | EtOH, DMF | 60 - 80 | 70 - 95% |
| SNAr | Anilines | DIPEA or K₂CO₃ | Dioxane | 80 - 100 | 60 - 85% |
| Suzuki | Arylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 - 120 | 65 - 90% |
| Buchwald | Primary Amines | Pd₂(dba)₃, XPhos / NaOtBu | Toluene | 90 - 110 | 55 - 80% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient reaction time/temp; Catalyst deactivation; Poor substrate solubility. | Increase reaction time/temp; Use degassed solvents; Screen alternative solvents. |
| Poor Regioselectivity | Nucleophile too reactive; Reaction temperature too high. | Lower the reaction temperature; Use a milder base; For Pd-coupling, screen different ligands.[8][9] |
| Di-substitution | Excess nucleophile; Prolonged reaction time at high temp. | Use stoichiometric amount of nucleophile (1.0-1.1 eq); Monitor reaction closely and stop upon consumption of starting material. |
| No Reaction (Pd-Coupling) | Inactive catalyst; Inappropriate ligand/base combination. | Use a fresh catalyst; Screen different ligands (e.g., Buchwald ligands) and bases (e.g., K₃PO₄, CsF).[4] |
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of diverse chemical libraries. Its three distinct functional handles allow for a systematic and controlled exploration of chemical space. By employing regioselective SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate large collections of novel, drug-like molecules for screening in various therapeutic areas. The protocols and strategies outlined in this note provide a robust foundation for leveraging this valuable building block in drug discovery and development programs.
References
-
Gomez, C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5135. Available at: [Link]
-
Schley, N. D., et al. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 142(4), 3017-3022. Available at: [Link]
-
Schley, N. D., et al. (2020). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]
-
Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3328. Available at: [Link]
-
Sharma, P., & Gupta, A. (2022). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Melander, R. J., et al. (2012). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Organic & Biomolecular Chemistry, 10(13), 2552-61. Available at: [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-76. Available at: [Link]
- Vince, R., et al. (1998). N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents, US5744601A.
-
Melander, R. J., et al. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. Available at: [Link]
-
Sun, C., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4493-4495. Available at: [Link]
-
Gomez, C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
- Lerchen, H. G., et al. (2012). Regioselective preparation of substituted pyrimidines. Google Patents, US8334383B2.
-
Al-Ostath, A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2603. Available at: [Link]
-
Perina, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21, 3456-3466. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for (2-Amino-4,6-dichloropyrimidin-5-yl)methanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 2-amino-4,6-dihydroxypyrimidine. The first step involves a Vilsmeier-Haack reaction to introduce the formyl group and replace the hydroxyl groups with chlorine atoms, yielding the intermediate 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The second step is the selective reduction of the aldehyde to the desired primary alcohol.
Below is a workflow diagram illustrating the key stages of the synthesis.
Caption: Synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Vilsmeier-Haack Reaction
Issue 1.1: Low or No Conversion of 2-Amino-4,6-dihydroxypyrimidine
-
Potential Cause: Impure or wet reagents are a common culprit in Vilsmeier-Haack reactions. Phosphorus oxychloride (POCl₃) is sensitive to moisture and can decompose, while wet N,N-dimethylformamide (DMF) can quench the Vilsmeier reagent.
-
Solution:
-
Ensure that freshly distilled or a new bottle of POCl₃ is used.
-
Use anhydrous DMF. If in doubt, dry the DMF over molecular sieves prior to use.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
-
Potential Cause: Inadequate reaction temperature or time. The formation of the Vilsmeier reagent and the subsequent formylation and chlorination may require specific temperature control.
-
Solution:
-
The formation of the Vilsmeier reagent (reaction of POCl₃ and DMF) is typically performed at a low temperature (0-10 °C).
-
The subsequent reaction with the pyrimidine substrate may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A temperature range of 60-90°C is often employed for the chlorination step.[1]
-
Issue 1.2: Formation of a Tar-Like, Intractable Mixture
-
Potential Cause: The reaction temperature may be too high, leading to polymerization or decomposition of the starting material or product. The order of addition of reagents can also be critical.
-
Solution:
-
Maintain strict temperature control throughout the reaction.
-
A recommended procedure involves adding the 2-amino-4,6-dihydroxypyrimidine portion-wise to the pre-formed Vilsmeier reagent at a controlled temperature.[1]
-
Ensure efficient stirring to prevent localized overheating.
-
Issue 1.3: Incomplete Chlorination (Presence of Hydroxyl Groups in the Product)
-
Potential Cause: Insufficient amount of chlorinating agent (POCl₃) or incomplete reaction.
-
Solution:
-
Use a sufficient excess of POCl₃. Molar ratios of POCl₃ to the pyrimidine substrate can range from 3:1 to 5:1.[1]
-
Increase the reaction time or temperature, while carefully monitoring for side product formation by TLC.
-
Step 2: Reduction of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Issue 2.1: Low Yield of the Desired Alcohol
-
Potential Cause: The reducing agent, sodium borohydride (NaBH₄), may have decomposed due to improper storage or reaction with the solvent.[2]
-
Solution:
-
Use a fresh batch of NaBH₄.
-
While methanol or ethanol are common solvents for NaBH₄ reductions, be aware that NaBH₄ reacts with protic solvents, leading to its gradual decomposition.[2][3] It is often added portion-wise to a cooled solution of the aldehyde to control the reaction and minimize decomposition.
-
Using a mixed solvent system like THF/methanol can sometimes improve results.[2]
-
-
Potential Cause: Incomplete reaction.
-
Solution:
-
Use a molar excess of NaBH₄ (typically 1.5 to 3 equivalents) to ensure complete reduction.
-
Monitor the reaction by TLC until the starting aldehyde spot is no longer visible.
-
The reaction is usually conducted at a low temperature (0 °C) initially and then allowed to warm to room temperature.
-
Issue 2.2: Formation of Side Products
-
Potential Cause: Over-reduction or side reactions with the chloro-substituents. While NaBH₄ is a mild reducing agent, prolonged reaction times or elevated temperatures could potentially lead to side reactions.
-
Solution:
-
Maintain a low reaction temperature (0 °C to room temperature).
-
Once the reaction is complete (as indicated by TLC), quench the reaction promptly.
-
-
Potential Cause: The presence of unreacted starting material (aldehyde) in the final product.
-
Solution:
-
Ensure complete reduction by using a sufficient excess of NaBH₄ and allowing adequate reaction time.
-
Purification by column chromatography can effectively separate the desired alcohol from the more polar starting aldehyde.
-
Purification
Issue 3.1: Difficulty in Isolating a Pure Product
-
Potential Cause: The crude product may contain inorganic salts from the workup, unreacted starting materials, or side products.
-
Solution:
-
Crystallization: This is often the preferred method for purification if a suitable solvent system can be found.[4][5][6][7] Experiment with various solvents and solvent mixtures to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for crystallization include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[8]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, can separate the product from impurities.
-
Issue 3.2: Oiling Out During Crystallization
-
Potential Cause: The chosen solvent may be too good a solvent for the compound, or the solution may be too concentrated.
-
Solution:
-
Use a less polar solvent or a solvent mixture.
-
Try a slower cooling rate to encourage crystal formation over oiling out. Seeding the solution with a small crystal of the pure product can also help.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of DMF in the Vilsmeier-Haack reaction?
A1: In the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, which is a chloroiminium ion. This reagent is the electrophile that attacks the electron-rich pyrimidine ring to introduce the formyl group.[9]
Q2: Can I use a different reducing agent instead of NaBH₄?
A2: Yes, other reducing agents can be used. However, sodium borohydride (NaBH₄) is generally preferred for the reduction of aldehydes to primary alcohols due to its mild nature, high selectivity, and operational simplicity.[3] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the chloro-substituents on the pyrimidine ring.
Q3: How do I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Vilsmeier-Haack reaction and the subsequent reduction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), you can visualize the disappearance of the starting material and the appearance of the product.
Q4: What are the expected yields for each step?
A4: Yields can vary depending on the reaction scale and optimization. For the chlorination and formylation step, yields can be in the range of 60-80% under optimized conditions. The reduction of the aldehyde to the alcohol with NaBH₄ is typically a high-yielding reaction, often exceeding 90%.
Q5: What are the safety precautions I should take?
A5:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium borohydride (NaBH₄): is flammable and can react with water or acidic solutions to produce flammable hydrogen gas.[2] It should be handled with care, and the quenching step should be performed slowly and in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
This protocol is a general guideline and may require optimization.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF, 4 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-amino-4,6-dihydroxypyrimidine (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise excessively.
-
After the addition, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise to the cooled solution over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for another 1-2 hours or until TLC analysis shows complete consumption of the starting aldehyde.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Typical Yields
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Typical Yield |
| 1 | 2-Amino-4,6-dihydroxypyrimidine | POCl₃ (3-5 eq.) | DMF (4-6 eq.) | None | 60-80% |
| 2 | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | NaBH₄ (1.5-3 eq.) | - | Methanol/THF | >90% |
Logical Relationships Diagram
This diagram illustrates the decision-making process for troubleshooting low yield in the overall synthesis.
Caption: Troubleshooting decision tree for low yield optimization.
References
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. Retrieved from [Link]
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.
- Process for preparing 2-amino-4,6-dichloropyrimidine. (n.d.). Google Patents.
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
CRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-4,6-dichloro-5-pyrimidinyl formamide. (2024, April 9). ChemBK. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
What are the byproducts of reduction with borohydride? (2018, August 7). Reddit. Retrieved from [Link]
- Method for Producing 2-Amino-4,6-Dichloro-5-Formamidopyrimidine. (2007, November 15). Google Patents.
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (n.d.). ResearchGate. Retrieved from [Link]
-
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. (n.d.). PubChem. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]
-
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Protein purification and crystallization artifacts: The tale usually not told. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A(1) Antagonists. (2022, June 20). DiVA portal. Retrieved from [Link]
Sources
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How To [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. esisresearch.org [esisresearch.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Regioselectivity in Dichloropyrimidine Amination
Welcome to the Technical Support Center for dichloropyrimidine amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective amination on dichloropyrimidine scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific challenges you might encounter during your experiments, providing explanations for the observed outcomes and actionable solutions.
Question 1: My amination of an unsubstituted 2,4-dichloropyrimidine is yielding a difficult-to-separate mixture of C4 and C2 isomers. How can I improve the C4 selectivity?
Underlying Principles:
The inherent reactivity of the chlorine atoms on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2] This is due to the electronic properties of the pyrimidine ring, where the C4 position is generally more electrophilic.[3] However, with many neutral amine nucleophiles, this inherent selectivity is often modest, leading to isomer ratios between 1:1 and 4:1, which can pose significant purification challenges.[1][4][5]
Actionable Solutions:
To significantly enhance selectivity for the C4 position, consider the following strategies:
-
Palladium-Catalyzed Amination: For certain substrates, particularly 6-aryl-2,4-dichloropyrimidines, employing a palladium catalyst can dramatically improve C4 regioselectivity.[4][5] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in conjunction with a palladium catalyst, such as one derived from Pd(OAc)₂ and a suitable phosphine ligand (e.g., dppb), has been shown to yield C4/C2 isomer ratios exceeding 30:1.[4]
-
Generation of Anionic Nucleophiles: Increasing the nucleophilicity of the amine can enhance C4 selectivity. This can be achieved by deprotonating the amine with a strong base to form a more reactive anionic nucleophile. For instance, treating anilines with LiHMDS to form the anilide before addition to the dichloropyrimidine has been shown to improve C4 selectivity, even in the absence of a catalyst.[4][5]
-
Optimization of Reaction Conditions:
-
Solvent: The choice of solvent can influence regioselectivity. Polar solvents may sometimes decrease selectivity.[6] A screen of aprotic solvents like THF or dioxane is recommended.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Question 2: I am trying to achieve C2 amination on a 2,4-dichloropyrimidine derivative, but the reaction is stubbornly yielding the C4-substituted product. What strategies can I employ to favor C2 substitution?
Underlying Principles:
Overcoming the intrinsic preference for C4 amination requires a strategic approach that alters the electronic or steric landscape of the reaction.
Actionable Solutions:
-
Introducing an Electron-Donating Group (EDG) at C6: The presence of an electron-donating group, such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position can reverse the typical regioselectivity and favor substitution at the C2 position.[3][7][8] Quantum mechanics (QM) analyses suggest that these groups alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack.[7][8]
-
Utilizing Tertiary Amine Nucleophiles with C5-EWG Substrates: For 2,4-dichloropyrimidines bearing an electron-withdrawing group (EWG) like a nitro or cyano group at the C5 position, a switch in regioselectivity can be achieved by using tertiary amines as nucleophiles.[9][10] This approach leads to excellent C2 selectivity, followed by an in situ N-dealkylation to yield the secondary amine product at the C2 position.[9][10]
-
Steric Hindrance at C5: Introducing a bulky substituent at the C5 position can sterically hinder the approach of the nucleophile to the C4 position, thereby promoting substitution at the C2 position.[7]
-
Sequential Amination Strategy: In some cases, a two-step approach can be effective. First, introduce a temporary group at the C4 position that can be later replaced. For example, a tetrafluorophenoxy group can be introduced at C4, which then directs subsequent amination to the C2 position. The tetrafluorophenoxy group can then be displaced by another amine in a second SNAr step.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the regioselective amination of dichloropyrimidines.
What are the fundamental reasons for the generally observed C4 > C2 regioselectivity in the amination of 2,4-dichloropyrimidines?
The generally observed regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines is a result of the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, making the ring electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the negatively charged Meisenheimer intermediate formed during the reaction.[2][12][13] This results in a lower activation energy for substitution at the C4 position compared to the C2 position.
How do substituents on the pyrimidine ring influence regioselectivity?
Substituents on the pyrimidine ring play a critical role in modulating the regioselectivity of amination reactions:
-
Electron-Withdrawing Groups (EWGs) at C5: EWGs such as -NO₂, -CN, or -CF₃ at the C5 position further activate the ring towards nucleophilic attack and generally enhance the inherent preference for substitution at the C4 position.[3][9][10]
-
Electron-Donating Groups (EDGs) at C6: Conversely, EDGs like -OCH₃ or -NHCH₃ at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[3][7][8] This is because these groups can donate electron density to the ring, altering the relative electrophilicity of the C2 and C4 positions.
Can computational models predict the regioselectivity of dichloropyrimidine amination?
Yes, computational models, particularly those based on quantum mechanics (QM), can be powerful tools for predicting the regioselectivity of SNAr reactions on dichloropyrimidines.[7][8] By calculating properties such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the energies of the transition states for attack at the C2 and C4 positions, these models can provide valuable insights into the likely outcome of a reaction.[7][8] Machine learning models are also emerging as predictive tools for regioselectivity in organic reactions.[14][15][16][17]
Experimental Protocols
Protocol 1: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure known to yield high C4 selectivity.[4][5]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.02 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.
-
Add anhydrous THF to dissolve the solids.
-
In a separate dry flask under an inert atmosphere, add the secondary amine and dissolve it in anhydrous THF.
-
Cool the amine solution to 0 °C and slowly add the LiHMDS solution. Stir for 10 minutes at 0 °C.
-
Slowly add the freshly prepared lithium amide solution to the flask containing the dichloropyrimidine and catalyst at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Reaction System | Typical Conditions | Predominant Isomer | Reported C4/C2 Ratio | Reference |
| 2,4-Dichloropyrimidine + Neutral Amine | K₂CO₃, DMAc, rt | C4 | 1:1 to 4:1 | [4][5] |
| 6-Aryl-2,4-dichloropyrimidine + Secondary Amine | Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C | C4 | >30:1 | [4] |
| 2,4-Dichloro-5-nitropyrimidine + Secondary Amine | iPr₂NEt, CHCl₃, 40 °C | C4 | 9:1 to 19:1 | [10] |
| 2,4-Dichloro-5-nitropyrimidine + Tertiary Amine | CH₂Cl₂, rt | C2 | Excellent C2 selectivity | [9][10] |
| 2,4-Dichloro-6-methoxypyrimidine + Amine | Varies | C2 | C2 selective | [7] |
Visualizations
Caption: Key factors influencing the regioselective amination of dichloropyrimidines.
Caption: Troubleshooting workflow for poor regioselectivity in dichloropyrimidine amination.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Challenges for Chlorinated Pyrimidine Intermediates
Welcome to the technical support center for chlorinated pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this critical class of compounds. The inherent reactivity and physicochemical properties of chlorinated pyrimidines demand robust and well-understood purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you in your synthetic endeavors.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues encountered during the purification of chlorinated pyrimidine intermediates, offering causal explanations and actionable solutions.
| Problem Encountered | Potential Causes | Recommended Solutions & Explanations |
| Low Recovery After Aqueous Workup | Hydrolysis of the C-Cl bond: Chlorinated pyrimidines can be susceptible to hydrolysis, especially under acidic or basic conditions, converting the chloro-group to a hydroxyl group.[1][2] This is a known decomposition pathway for sensitive chloropyrimidines.[1] | - Maintain Neutral pH: During extraction, use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, followed by a water wash. Avoid strong acids or bases. - Minimize Contact Time: Reduce the duration of the aqueous workup to limit exposure to water. - Use Brine Washes: Employ saturated sodium chloride (brine) washes to decrease the solubility of the organic compound in the aqueous phase and facilitate phase separation. |
| Product Decomposition on Silica Gel Column | Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis or decomposition of sensitive chlorinated pyrimidines.[2] | - Neutralize Silica Gel: Prepare a slurry of silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) before packing the column. - Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic, deactivated silica gel. |
| Poor Separation from Starting Material (e.g., Hydroxypyrimidine) | Similar Polarity: The starting hydroxypyrimidine and the chlorinated product may have close Rf values, making chromatographic separation difficult. | - Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A gradient elution might be necessary.[3] - Recrystallization: If the product is a solid, recrystallization can be a highly effective method to remove impurities with different solubility profiles.[4][5] |
| Presence of Flocculent/Slimy Byproducts | Reaction Byproducts: Synthesis of chloropyrimidines, often using reagents like phosphoryl chloride (POCl₃), can generate phosphorus-containing byproducts that are difficult to remove.[1] | - Careful Quenching: Slowly and carefully quench the reaction mixture on ice-water to precipitate the product while keeping byproducts in the aqueous phase.[1] - Filtration through Celite®: Filter the crude product solution through a pad of Celite® or diatomaceous earth to remove fine, slimy particulates before extraction. |
| "Oiling Out" During Recrystallization | High Impurity Concentration: The presence of a significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.[3] Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.[3] | - Preliminary Purification: Perform a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization. - Solvent System Adjustment: Select a solvent with a lower boiling point or use a co-solvent system to lower the dissolution temperature.[3] |
| Incomplete Reaction (Starting Material Remains) | Insufficient Reagent or Reaction Time: The chlorination reaction may not have gone to completion. | - Reaction Monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and ensure it has reached completion before workup. - Purification Strategy: If the reaction cannot be driven to completion, a robust purification method like column chromatography is essential to separate the product from the starting material.[6][7] |
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: How stable are chlorinated pyrimidines to storage? A1: The stability of chlorinated pyrimidines can vary. They are generally sensitive to moisture and can hydrolyze over time.[1] It is recommended to store them in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Some may also be light-sensitive.
Q2: What are the primary safety concerns when working with chlorinated pyrimidines and their reagents? A2: Chlorinated pyrimidines themselves can be toxic and should be handled with appropriate personal protective equipment (PPE).[1] Reagents commonly used in their synthesis, such as phosphoryl chloride (POCl₃) and phosgene (COCl₂), are highly corrosive, toxic, and moisture-sensitive.[1][8][9] Always work in a well-ventilated fume hood and follow established safety protocols for handling such hazardous materials.
Purification Techniques
Q3: When should I choose recrystallization over column chromatography? A3: Recrystallization is ideal for purifying solid compounds when there is a significant difference in solubility between your desired product and the impurities in a chosen solvent.[4][5] It is often more scalable and can yield highly pure material. Column chromatography is more versatile and can separate compounds with very similar polarities, including liquids and oils, that are difficult to crystallize.[6][7]
Q4: How do I select the right solvent for recrystallizing a chlorinated pyrimidine? A4: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[10] You can test various solvents by observing if the compound dissolves when heated and precipitates upon cooling.[10] Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, and hexane/acetone mixtures.[10]
Q5: My chlorinated pyrimidine is very polar. What are the best chromatographic techniques? A5: For highly polar pyrimidine derivatives, reverse-phase HPLC can be challenging due to poor retention.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds.[12] In normal-phase column chromatography, you may need to use more polar solvent systems, such as gradients containing methanol in dichloromethane.[3]
Analytical Characterization
Q6: What are the best analytical methods to assess the purity of my final product? A6: A combination of techniques is often best. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity and identifying impurities.[13] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can reveal the presence of impurities.[13] Mass Spectrometry (MS), often coupled with LC (LC-MS), is highly sensitive for identifying unknown impurities and degradation products.[13]
Experimental Protocols & Workflows
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying a chlorinated pyrimidine intermediate using silica gel flash chromatography.
1. Slurry Preparation:
-
In a beaker, add silica gel to the chosen eluent (a low-polarity solvent system, e.g., 9:1 Hexane:Ethyl Acetate).
-
Stir to create a uniform slurry. For acid-sensitive compounds, add 0.5% triethylamine to the eluent.
2. Column Packing:
-
Secure a glass column vertically.
-
Pour the silica slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude chlorinated pyrimidine in a minimal amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
5. Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for purifying a solid chlorinated pyrimidine intermediate.
1. Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If insoluble, heat the test tube. The ideal solvent will dissolve the compound when hot but not when cold.[4]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.[10]
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.[10]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
4. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]
5. Drying:
-
Allow the crystals to dry on the filter paper under vacuum.
-
For complete drying, transfer the crystals to a vacuum oven or desiccator.
Visualization of Workflows
Below are diagrams illustrating the decision-making process for purification and a general troubleshooting workflow.
Caption: Decision tree for selecting a primary purification method.
Caption: A general workflow for troubleshooting purification issues.
References
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
- Process for the preparation of chloropyrimidines. Google Patents.
- Interactions of Hypochlorous Acid With Pyrimidine Nucleotides, and Secondary Reactions of Chlorinated Pyrimidines With GSH, NADH, and Other Substrates. PubMed.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
- Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates. Benchchem.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
-
Recrystallization. YouTube. Available from: [Link]
-
Purification by Recrystallization. CUNY. Available from: [Link]
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Synthesis of chlorinated pyrimidines. Google Patents.
-
SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. Available from: [Link]
- Synthesis of chlorinated pyrimidines. Google Patents.
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction conditions, troubleshoot common issues, and enhance the efficiency of their pyrimidine synthesis protocols. Drawing from established literature and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during pyrimidine synthesis, offering rapid solutions to get your experiments back on track.
Q1: My Biginelli reaction is giving a very low yield, with a lot of unreacted starting materials. What's going wrong?
A2: Low conversion is a frequent issue in the Biginelli reaction and can stem from several factors.[1][2] Key areas to investigate include:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classic methods use strong Brønsted acids like HCl, modern protocols often employ Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) or milder catalysts for better yields.[3][4] If you are using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. The reaction may require longer heating or a moderate increase in temperature to proceed to completion.[1] It is essential to monitor progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The solvent impacts reactant solubility and reaction rates. While ethanol is common, other solvents or even solvent-free conditions have been shown to significantly improve yields for certain substrates.[1]
-
Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[2]
Q2: I'm observing a significant yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?
A2: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation.[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1][2]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce DHP formation.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[1][2]
Q3: My Pinner synthesis is yielding a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the common side reactions?
A3: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions.[1][2] These include:
-
Incomplete cyclization.[1]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Anhydrous Conditions: It is critical to ensure strictly anhydrous conditions. Water can lead to the hydrolysis of intermediates and starting materials.[1][5]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial for promoting the desired cyclization while minimizing side reactions.[1][2]
Q4: I'm having difficulty purifying my dihydropyrimidinone (DHPM) product from the Biginelli reaction. What are common impurities?
A4: A common impurity that complicates purification is the formation of N-acylureas, which arise from a competing reaction between the β-ketoester and urea.[2] Recrystallization is often the most effective method for removing these impurities.[1] Careful selection of the recrystallization solvent is key to obtaining a high recovery of the pure product.[1][6]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides a deeper dive into specific synthesis methods, offering detailed protocols and advanced troubleshooting logic.
Guide 1: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea).[7] While highly useful, its success hinges on careful control of reaction parameters.
Caption: A logical workflow for troubleshooting common issues in the Biginelli reaction.
The choice of catalyst significantly impacts the yield and reaction time. Lewis acids have emerged as highly efficient catalysts for this transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Uncatalyzed | - | Ethanol | 48 | 30-35 | [7] |
| Yb(OTf)₃ | 10 | Acetonitrile | 4 | 92 | [3] |
| InCl₃ | 15 | THF | 3 | 91 | [3] |
| LiClO₄ | 10 | Acetonitrile | 5 | 95 | [3] |
| Polyphosphate Ester | - | THF | 1.5 | 93 | [8] |
Conditions: Benzaldehyde, ethyl acetoacetate, and urea in a 1:1:1.5 molar ratio.
This protocol details an improved Biginelli reaction using Ytterbium triflate as a catalyst.[3]
-
Setup: In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent & Catalyst: Add acetonitrile (20 mL) followed by Yb(OTf)₃ (1.0 mmol, 10 mol%).
-
Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water (50 mL).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.[9][10]
Guide 2: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically through the condensation of a 1,3-dicarbonyl compound with an amidine.[11] Success with this method is highly dependent on maintaining anhydrous conditions and careful selection of the base.
Caption: Simplified mechanism of the Pinner pyrimidine synthesis.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, Complex Mixture | Hydrolysis of amidine or intermediates. | Ensure strictly anhydrous conditions (flame-dried glassware, anhydrous solvents, inert atmosphere).[1][5] Use high-purity amidine hydrochloride.[1] |
| Incomplete Cyclization | Insufficient activation of carbonyl; steric hindrance. | Add a catalytic amount of a Brønsted or Lewis acid.[1] Increase reaction time or temperature. Consider a more reactive 1,3-dicarbonyl equivalent.[1] |
| Dicarbonyl Self-Condensation | Base is too strong or stoichiometry is incorrect. | Use a weaker base or ensure precise stoichiometry. Add the dicarbonyl compound slowly to the reaction mixture. |
This protocol emphasizes the necessary anhydrous conditions to prevent hydrolysis and maximize yield.[5]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[5]
Part 3: Synthesis of Functionalized Pyrimidines
Beyond the classical named reactions, the synthesis of specifically functionalized pyrimidines, such as 2-aminopyrimidines, presents unique challenges.
Guide 3: Synthesis of 2-Aminopyrimidines
2-Aminopyrimidines are a critical scaffold in medicinal chemistry.[12] Their synthesis often involves the reaction of guanidine with a β-dicarbonyl compound. Green chemistry approaches have been shown to be highly effective.
Modern methods focus on reducing environmental impact and improving efficiency.
| Method | Conditions | Advantages | Reference |
| Ultrasound-Assisted | Guanidine HCl, β-dicarbonyl, Na₂CO₃, Water, 60°C | Drastically reduced reaction times (~30 min), high yields (85-92%), uses water as a solvent. | [13] |
| Solvent-Free | Fusion of 2-amino-4,6-dichloropyrimidine with amines, TEA, 80-90°C | No solvent required, high yields, simple workup. | [12][14] |
| Microwave-Assisted | Aldehyde, malononitrile, guanidine, catalyst | Rapid reaction times, often higher yields than conventional heating. | [15] |
This protocol utilizes sonication for a rapid and efficient synthesis.[13]
-
Setup: In a suitable vessel, mix the β-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), guanidine hydrochloride (10 mmol), and sodium carbonate (10 mmol).
-
Solvent: Add water (15 mL).
-
Reaction: Place the vessel in an ultrasonic bath and irradiate at 60°C for 30 minutes. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. The product often precipitates from the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol.
References
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]
-
A review on pyrimidine‐based derivatives: Synthesis and their biological application. OUC International. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan Science and Technology Bulletin. [Link]
-
Pinner pyrimidine synthesis. SlideShare. [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. OUC International. [Link]
-
Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. PubMed. [Link]
-
Biginelli reaction. Wikipedia. [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Pinner pyrimidine synthesis. SlideShare. [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
-
Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. MDPI. [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
Pinner pyrimidine synthesis. SlideShare. [Link]
-
New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. ResearchGate. [Link]
-
Pinner Pyrimidine Synthesis. YouTube. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions.. ResearchGate. [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. ACS Publications. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]
-
Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. uobabylon.edu.iq. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Publications. [Link]
- Preparation method of 2-amino pyrimidine.
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
-
The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. ResearchGate. [Link]
-
Purification by Recrystallization. CUNY. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
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- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsat.org [ijsat.org]
Technical Support Center: Reactions of 2-Amino-4,6-dichloropyrimidine
Welcome to the technical support hub for 2-amino-4,6-dichloropyrimidine. This versatile heterocyclic compound is a cornerstone building block in medicinal chemistry and materials science. However, its reactivity profile, while advantageous, can present challenges in the form of side product formation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered issues during its use in nucleophilic aromatic substitution (SNAr) and other reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific, common problems encountered in the lab. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction is producing significant amounts of a hydroxy- or alkoxy-substituted byproduct. What is happening and how can I prevent it?
A1: Root Cause Analysis: Hydrolysis and Solvolysis
This is the most common side reaction. The chlorine atoms on the electron-deficient pyrimidine ring are highly susceptible to nucleophilic attack by water (hydrolysis) or alcohol solvents (solvolysis).[1][2] This occurs when protic molecules, often the solvent itself or moisture, compete with your intended nucleophile. The use of strong hydroxide bases (like NaOH) or alkoxides (like NaOEt in ethanol) dramatically increases the concentration of these competing hard nucleophiles (HO⁻, EtO⁻), favoring this side reaction.[1][3][4][5]
The primary degradation products are 2-amino-4-chloro-6-hydroxypyrimidine and its corresponding alkoxy derivatives (e.g., 2-amino-4-chloro-6-ethoxypyrimidine in ethanol).[2]
Troubleshooting Protocol:
-
Solvent Selection is Critical: Immediately switch from protic solvents (methanol, ethanol, water) to anhydrous aprotic solvents. The choice of solvent can influence reaction rates and selectivity.
-
Employ a Non-Nucleophilic Base: Replace bases like NaOH, KOH, or NaOMe with non-nucleophilic organic or inorganic bases. These will scavenge the acid byproduct (HCl) without competing as a nucleophile.
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure all starting materials, including the amine nucleophile, are dry.
-
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, these substitutions can proceed efficiently at room temperature or with gentle heating (40-60 °C).
Table 1: Solvent and Base Selection Guide
| Solvent Type | Recommended Solvents | Recommended Bases | Rationale |
| Aprotic Polar | DMF, DMAc, Acetonitrile, DMSO | K₂CO₃, Cs₂CO₃, DIPEA | Excellent for dissolving reagents and stabilizing charged intermediates in SNAr. Bases are non-nucleophilic. |
| Aprotic Non-Polar | THF, Dioxane, Toluene | DIPEA, Triethylamine (Et₃N) | Good for reactions where polarity needs to be minimized. Bases are soluble and non-nucleophilic. |
Mechanism Visualization: Hydrolysis/Solvolysis Pathway
The following diagram illustrates the unwanted nucleophilic attack by water or an alcohol (ROH).
Caption: Mechanism of unwanted hydrolysis or solvolysis.
Q2: My reaction is yielding a significant amount of the disubstituted product, but I am targeting monosubstitution. How can I improve selectivity?
A2: Root Cause Analysis: Over-reaction and Stoichiometry Control
2-Amino-4,6-dichloropyrimidine has two identical reactive sites (C4 and C6). While the first substitution deactivates the ring slightly towards further substitution, harsh conditions or incorrect stoichiometry will inevitably lead to the disubstituted product.
Troubleshooting Protocol:
-
Precise Stoichiometry: Use a slight excess, but no more than 1.0 to 1.1 equivalents, of your nucleophile. Carefully weigh all reagents.
-
Controlled Reagent Addition: Add the nucleophile slowly to the reaction mixture over an extended period (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring the monosubstitution event.
-
Lower the Temperature: Reducing the reaction temperature will decrease the rate of the second substitution more significantly than the first, thereby improving selectivity. Consider starting at 0 °C and slowly warming to room temperature.
-
Diligent Reaction Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting dichloropyrimidine is consumed to prevent the monosubstituted product from converting to the disubstituted byproduct.
Workflow Visualization: Optimizing for Monosubstitution
Caption: Decision workflow for maximizing monosubstitution.
Q3: The reaction is sluggish or stalls, leaving unreacted starting material. How can I improve the conversion rate?
A3: Root Cause Analysis: Insufficient Reactivity
Incomplete conversion can stem from several factors: a weak nucleophile, insufficient activation of the pyrimidine ring, or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Increase Temperature: Gently increase the reaction temperature in 10-20 °C increments. Refluxing in a solvent like THF (66 °C) or acetonitrile (82 °C) is often sufficient.
-
Solvent Polarity: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.
-
Choice of Base: If your nucleophile is an amine (R₂NH), a base is required to neutralize the HCl formed. The choice of base matters. A stronger base like K₂CO₃ or Cs₂CO₃ may be more effective than a milder one like DIPEA.
-
Purity of Starting Material: Verify the purity of your 2-amino-4,6-dichloropyrimidine. Impurities from its synthesis, such as residual phosphorus compounds, can inhibit the reaction.[6][7][8] Consider recrystallizing or purifying the starting material if its purity is questionable.
Key Experimental Protocols
Protocol 1: General Procedure for Selective Monosubstitution with an Amine Nucleophile
This protocol provides a robust starting point for the SNAr reaction, designed to minimize common side products.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-amino-4,6-dichloropyrimidine (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., Acetonitrile or DMF, ~0.1 M concentration) via cannula or syringe.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirring pyrimidine suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) or LC-MS until the starting dichloropyrimidine spot/peak is no longer visible.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic base and wash the solid with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired monosubstituted product.
Protocol 2: Rapid Reaction Analysis by TLC
-
Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto a silica gel TLC plate. Also spot the starting pyrimidine and the amine nucleophile as references.
-
Elution: Develop the plate in an appropriate solvent system (start with 20-30% EtOAc in Hexanes and adjust polarity as needed).
-
Visualization: Visualize the spots under UV light (254 nm). The product should be a new spot, typically with an Rf value between that of the starting pyrimidine and the baseline.
-
Interpretation:
-
Monosubstitution: A single, new major product spot.
-
Disubstitution: A second product spot, usually less polar than the monosubstituted product.
-
Hydrolysis: A more polar spot that may streak or remain near the baseline.
-
References
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Semantic Scholar. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. (1990). US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
- Google Patents. (1999). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- Google Patents. (1990). US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine.
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. [Link]
- Smith, V. H., & Christensen, B. E. (1951). The preparation of 4-amino-2,6-dichloropyrimidine from 4-aminouracil was. Journal of Organic Chemistry.
-
MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
PubMed. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]
- Google Patents. (1991). CN1019575B - Production method of 2-amino-4, 6-dichloropyrimidine.
-
European Patent Office. (1989). Process for producing 2-amino-4,6-dichloropyrimidine - EP 0329170 A2. [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. [Link]
- Google Patents. (1996). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 6. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Selective Monoamination of 4,6-Dichloropyrimidine
Welcome to the technical support center for the selective monoamination of 4,6-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective monoamination on 4,6-dichloropyrimidine challenging?
The primary challenge in the selective monoamination of 4,6-dichloropyrimidine lies in controlling the reactivity to prevent the formation of the di-aminated byproduct. Both chlorine atoms at the C4 and C6 positions are activated for nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring.[1] While the positions are electronically equivalent in the starting material, the introduction of the first amino group modulates the reactivity of the remaining chlorine, making the second substitution a competing reaction.
Q2: What is the general order of reactivity for nucleophilic substitution on dichloropyrimidines?
For many dichloropyrimidines, the general order of reactivity for both SNAr and palladium-catalyzed cross-coupling reactions is C4(6) > C2 >> C5.[2] This is attributed to the relative stability of the Meisenheimer intermediate formed during the reaction.[1] For 4,6-dichloropyrimidine, both positions are highly susceptible to nucleophilic attack.
Q3: What are the most common side products, and how can they be minimized?
The most prevalent side product is the 4,6-diaminopyrimidine . To minimize its formation, careful control of the reaction stoichiometry is crucial. Using a 1:1 or a slight excess of the amine nucleophile to the 4,6-dichloropyrimidine is a common starting point.
Other potential side products include:
-
Di-heteroarylation/Oligomerization: This is particularly problematic in palladium-catalyzed reactions and can lead to complex mixtures.[3][4] Using a higher equivalent of the amine can sometimes favor the desired mono-aminated product over oligomers.[3][4]
-
Solvolysis Products: If using an alcohol-based solvent (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[3] Switching to a non-alcoholic solvent like dioxane or toluene is recommended if solvolysis is observed.[3]
-
Hydrolysis of the Chloro-substituent: The presence of water can lead to the formation of the corresponding hydroxypyrimidine.[3] It is imperative to use anhydrous solvents and reagents to minimize this side reaction.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Mono-aminated Product
Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary.[3][4][5] For palladium-catalyzed reactions, a temperature range of 80-120 °C is common, but optimization may be required.[3] |
| Inappropriate Base | The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3][4][5] For palladium-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS are often employed.[2][3][6] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd(dba)₂) and the phosphine ligand is crucial.[3] Bulky, electron-rich ligands can be effective.[3][4] It is recommended to screen a variety of ligands to find the most suitable one for your system.[3] |
| Insufficient Amine Equivalents | While aiming for mono-substitution, using a strict 1:1 stoichiometry may not be sufficient to drive the reaction to completion. A slight excess of the amine (e.g., 1.1-1.2 equivalents) can improve the reaction rate without significantly increasing di-substitution. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[3] Ensure the solubility of all reactants and compatibility with the chosen base and catalyst system. |
Issue 2: Poor Selectivity (High levels of di-amination)
Controlling selectivity is key to a successful monoamination.
| Potential Cause | Recommended Solution |
| Excess Amine | Reduce the equivalents of the amine nucleophile. Start with a 1:1 stoichiometry and make small adjustments as needed. |
| High Reaction Temperature or Prolonged Reaction Time | The mono-aminated product can react further to form the di-aminated product. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature to slow down the rate of the second substitution. |
| Steric Effects | The steric bulk of the incoming amine can influence the rate of the second substitution. If di-amination is a persistent issue, consider if a more sterically hindered amine could be used if the target molecule allows. |
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This method is often the first choice for its simplicity and cost-effectiveness.
Workflow Diagram:
Caption: Catalyst-Free SNAr Workflow.
Step-by-Step Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq), the desired amine (1.0-1.2 mmol, 1.0-1.2 eq), and anhydrous potassium carbonate (2.0-4.0 mmol, 2.0-4.0 eq).[3][4][5]
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[3][4][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This method is particularly useful for less reactive amines or when milder reaction conditions are required.
Workflow Diagram:
Caption: Palladium-Catalyzed Amination Workflow.
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., a bulky biarylphosphine, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[3]
-
Add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq) and the desired amine (1.2-2.0 mmol, 1.2-2.0 eq).[3]
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[3]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[3][7]
-
Concentrate the filtrate and purify the crude product by column chromatography.[3]
Understanding the Mechanism: The Role of Tautomerism
It is important to recognize that the resulting 4-amino-6-chloropyrimidine can exist in tautomeric forms (amine-imine equilibrium).[4][8] This can influence the product's spectroscopic characterization and its subsequent reactivity. The equilibrium may be influenced by the solvent and the nature of the substituent at the amino group.[4][8]
References
-
Zhang, R., Dong, L., Lai, T., Chen, Y., & Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
Krasavin, M., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. Available at: [Link]
-
Sun, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4379-4382. Available at: [Link]
-
Sun, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Available at: [Link]
-
Krasavin, M., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
how to avoid unwanted hydrolysis of dichloropyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Hydrolysis
Welcome to the Technical Support Center for dichloropyrimidines. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of dichloropyrimidines, particularly concerning unwanted hydrolysis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction: The Challenge of Dichloropyrimidine Instability
Dichloropyrimidines are versatile intermediates in organic synthesis, serving as crucial building blocks for a wide array of biologically active compounds.[1][2][3][4] However, their utility is often hampered by their susceptibility to hydrolysis, a reaction where the chloro substituents are replaced by hydroxyl groups. This unwanted side reaction can significantly reduce the yield of the desired product and introduce impurities that complicate purification. Understanding and controlling the factors that drive hydrolysis is therefore paramount for any researcher working with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dichloropyrimidine hydrolysis?
A1: The hydrolysis of dichloropyrimidines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles, in this case, water or hydroxide ions. The presence of two electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack.
Caption: SNAr mechanism of dichloropyrimidine hydrolysis.
Q2: My reaction is showing significant formation of a hydroxypyrimidine byproduct. What are the most likely causes?
A2: The presence of water in your reaction mixture is the most direct cause of hydrolysis.[5] This can be introduced from several sources:
-
Wet Solvents: Using solvents that have not been properly dried.
-
Hygroscopic Reagents: Reagents that readily absorb moisture from the atmosphere.
-
Atmospheric Moisture: Performing the reaction in an open vessel without an inert atmosphere.
-
Aqueous Workup: Premature or improper aqueous workup procedures can expose the dichloropyrimidine to excessive water.[6]
Q3: How does pH influence the rate of hydrolysis?
A3: The pH of the reaction medium plays a critical role in the rate of hydrolysis.
-
Basic Conditions: Hydrolysis is significantly accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻) compared to neutral water.
-
Acidic Conditions: While seemingly counterintuitive, acidic conditions can also promote hydrolysis. Protonation of the pyrimidine ring can further increase its electrophilicity, making it more susceptible to attack by even a weak nucleophile like water.[7] For many pyrimidine-related enzymatic reactions, the optimal pH is often slightly alkaline, around 7.4 to 8.0.[8]
-
Neutral Conditions: Hydrolysis still occurs at neutral pH, albeit at a slower rate compared to acidic or basic conditions.
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides actionable solutions to common problems encountered during the use of dichloropyrimidines.
Issue 1: Unexpectedly low yield of the desired product with evidence of hydrolysis.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Water | • Use anhydrous solvents and reagents.[5]• Dry glassware thoroughly before use.• Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes the primary nucleophile responsible for hydrolysis. |
| Inappropriate pH | • If possible, maintain a neutral to slightly acidic pH.• Use a non-aqueous base if a base is required for the reaction. | Avoids the highly nucleophilic hydroxide ion and prevents acid-catalyzed hydrolysis. |
| Elevated Temperature | • Run the reaction at the lowest effective temperature. | Hydrolysis, like most reactions, is accelerated by heat. |
| Incorrect Solvent Choice | • Use aprotic, non-polar, or polar aprotic solvents (e.g., Dioxane, Toluene, THF, DMF).[5] | These solvents have lower water solubility and do not participate in solvolysis reactions.[5] |
Issue 2: During workup, the product is lost to the aqueous layer or decomposes.
Root Cause Analysis and Solutions:
-
Problem: The standard aqueous workup is leading to significant product loss.
-
Solution: Minimize contact with water. Instead of a traditional aqueous wash, consider the following:
-
Quenching with a Non-Aqueous Acid/Base Scavenger: If your reaction produces acidic or basic byproducts, use a non-aqueous scavenger to neutralize them before introducing any water.
-
Direct Filtration: If your product is a solid and the impurities are soluble in the reaction solvent, you may be able to isolate it by direct filtration, avoiding an aqueous workup altogether.
-
Extraction with a Less Polar Solvent: After quenching, extract the product into a non-polar organic solvent to minimize the co-extraction of water-soluble byproducts.
-
Careful pH Adjustment During Extraction: If an aqueous wash is unavoidable, carefully control the pH of the aqueous layer to be in the range of 3-5 to minimize hydrolysis before extracting the product.[9]
-
Issue 3: Difficulty in controlling regioselectivity in amination reactions due to competing hydrolysis.
Root Cause Analysis and Solutions:
-
Problem: In the synthesis of aminopyrimidines, the desired amination is competing with the hydrolysis of the second chloro-substituent.
-
Solution:
-
Anhydrous Conditions: This is the most critical factor. The amine nucleophile is in competition with any water present. By rigorously excluding water, you favor the desired amination pathway.[5]
-
Choice of Base: Use a non-nucleophilic, anhydrous base to scavenge the HCl generated during the reaction. Examples include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for catalyst-free reactions, and stronger non-aqueous bases like sodium tert-butoxide (NaOtBu) for palladium-catalyzed aminations.[5]
-
Solvent Selection: Aprotic polar solvents like DMF, dioxane, or THF are generally preferred for these reactions.[5]
-
Temperature Control: Optimize the reaction temperature to favor the amination reaction, which may have a different activation energy than the hydrolysis reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol outlines a general approach for a nucleophilic substitution reaction on a dichloropyrimidine where the nucleophile is an amine.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all reagents are anhydrous. Solid reagents can be dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dichloropyrimidine (1.0 mmol) and the anhydrous solvent (5-10 mL).
-
Add the amine (1.0-1.2 mmol) and the anhydrous base (e.g., K₂CO₃, 2.0-4.0 mmol).[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
If purification by chromatography is necessary, perform it using anhydrous solvents. If an aqueous workup is absolutely required, use a minimal amount of brine to wash the organic layer and dry it thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before concentration.
-
Analytical Monitoring of Hydrolysis
Regularly monitoring your reaction for the formation of hydrolysis byproducts is crucial for optimizing your reaction conditions.
-
Thin Layer Chromatography (TLC): Hydroxypyrimidines are generally more polar than their dichlorinated precursors. A new, more polar spot appearing on the TLC plate can be an early indicator of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying the desired product and any hydrolysis byproducts. The mass difference between the starting material and the mono-hydrolyzed product will be the mass of a hydroxyl group minus the mass of a chlorine atom.
Advanced Strategies and Considerations
-
Alternative Chlorinating Agents: In the synthesis of dichloropyrimidines from dihydroxypyrimidines, the choice of chlorinating agent can be important. While phosphorus oxychloride (POCl₃) is common, sometimes in combination with PCl₅, other reagents like thionyl chloride (SOCl₂) might be employed under specific conditions to minimize aqueous workup issues.[6][10]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. For SNAr reactions, polar aprotic solvents are often preferred as they can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction.[5][11] However, one must be vigilant about the water content in these often hygroscopic solvents.
-
Catalysis: For certain transformations, particularly C-N bond formation, palladium-catalyzed methods like the Buchwald-Hartwig amination can be more efficient and proceed under milder conditions than traditional SNAr, potentially reducing the likelihood of hydrolysis.[5]
Caption: Troubleshooting flowchart for dichloropyrimidine hydrolysis.
By systematically addressing the factors outlined in this guide, researchers can significantly mitigate the unwanted hydrolysis of dichloropyrimidines, leading to higher yields, purer products, and more reliable synthetic outcomes.
References
- Brown, D. J. (1962). The Pyrimidines. Interscience Publishers.
- BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. BenchChem Technical Support.
- Adrien Albert and Richard Royer discovered a unique method for replacing an active chlorine atom in heterocyclic compounds by hydrogen without the use of catalytic hydrogen
- Richter, P., & Taylor, E. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Wang, L., et al. (2021). Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ChemistrySelect, 6(1), 123-127.
- US Patent 6,018,045A. (2000). Process for preparing 4,6-dichloro-pyrimidine.
- CN Patent 102936224A. (2013).
- Moeller, K. E., et al. (2017). Urine drug screening: Practical guide for clinicians. Mayo Clinic Proceedings, 92(5), 774-796.
- Liu, Y., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Parks, L. W., & White, J. R. (2019). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 20(18), 4533.
- Ebel, K., et al. (2016). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Biomedical Hub, 1(3), 1-10.
- Ibraheem, H., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 45(5), 1424-1453.
- BenchChem. (2025). Purpurin stability issues in different buffer systems. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. BenchChem Technical Support.
- Larsson, A., et al. (2023).
- El-Gohary, S. M., & Shaaban, M. R. (2017).
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- Traube, W. (1900). Ueber die Synthese des 2,4-Diamido-6-oxy-pyrimidins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Richter, P., & Taylor, E. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Newman, J., & Bown, J. (2016). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 25(11), 2019-2022.
- Ebel, K., et al. (2016). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. Biomedical Hub, 1(3), 1-10.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Estrella-Pacheco, A., et al. (2021). pH-Selective Reactions to Selectively Reduce Cancer Cell Proliferation: Effect of CaS Nanostructures in Human Skin Melanoma and Benign Fibroblasts. International Journal of Molecular Sciences, 22(9), 4899.
- Powers, D. C., & Ritter, T. (2024). Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. ChemSusChem, 17(1), e202300964.
- MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube.
- Rachida, D. (2021). When do I Control the Ph During Nanoparticle Synthesis?.
- Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 737.
- Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137757.
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Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for Dihydroxypyrimidine Conversion
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction, specifically tailored for its application on dihydroxypyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful formylation and chlorination reaction. Here, we move beyond simple protocols to address the nuances, troubleshoot common failures, and provide a framework for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of dihydroxypyrimidines?
A1: The Vilsmeier-Haack (V-H) reaction is a versatile method used to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings.[1][2] In the case of dihydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinediones like uracil), the reaction is particularly complex and powerful. It proceeds via an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4][5]
The key feature of the V-H reaction on this substrate class is its dual capability:
-
C5-Formylation: The electrophilic Vilsmeier reagent attacks the electron-rich C5 position of the pyrimidine ring.[3]
-
Hydroxyl Group Chlorination: The hydroxyl groups at the C4 and C6 (or C2 and C4 for uracil) positions can be simultaneously or sequentially replaced by chlorine atoms.[3]
This duality allows for the synthesis of 5-formylpyrimidines, 4,6-dichloropyrimidines, or, most commonly, 4,6-dichloro-5-formylpyrimidines, which are highly valuable intermediates in medicinal chemistry.
Q2: What is the reaction mechanism and why does chlorination occur?
A2: The reaction unfolds in several stages. First, DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, a chloroiminium salt.[5][6] This reagent then attacks the pyrimidine ring. The concurrent chlorination is a crucial aspect; the pyrimidine's hydroxyl groups, existing predominantly in their keto (amide) form, are converted into chloropyrimidines by POCl₃, a potent chlorinating agent. The extent of chlorination is heavily dependent on the stoichiometry and reaction conditions.[3]
Below is a generalized mechanistic workflow.
Caption: Generalized Vilsmeier-Haack reaction pathway on dihydroxypyrimidines.
Q3: How should I prepare and handle the Vilsmeier reagent?
A3: Safety and precision are paramount. The Vilsmeier reagent is typically prepared in situ and is highly moisture-sensitive.
-
Standard Procedure: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled, stirred solution of anhydrous DMF.[3] This is an exothermic reaction and requires careful temperature control (0-5 °C).
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagent by atmospheric moisture.
-
Reagent Quality: Use fresh, high-purity POCl₃ and anhydrous DMF. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.[7]
-
Alternative Preparation: While POCl₃ is common, other acid chlorides like oxalyl chloride or thionyl chloride can also be used.[8] Novel, more environmentally benign methods using reagents like phthaloyl dichloride have also been developed.[9]
Troubleshooting Guide
Problem: I am getting very low or no yield of my desired product.
Solution: This is a common issue that can often be traced back to one of four key areas: reagent activity, substrate solubility, stoichiometry, or reaction conditions.
-
Check Reagent Integrity:
-
Cause: The Vilsmeier reagent is inactive due to moisture contamination or degraded starting materials.
-
Action: Ensure your DMF is anhydrous and your POCl₃ is fresh. Run the reaction under a strictly inert atmosphere. Prepare the reagent at 0-5 °C and use it promptly.
-
-
Address Substrate Solubility:
-
Cause: Dihydroxypyrimidines can have poor solubility in common organic solvents, preventing effective interaction with the Vilsmeier reagent.
-
Action: While DMF often serves as both solvent and reagent, in some cases, using it as the primary solvent can lead to higher yields. A study on 2-methylpyrimidine-4,6-diol found that running the reaction in neat DMF gave a 61% yield, compared to lower yields in solvents like benzene, dichloroethane, or o-xylene.[10] If using a co-solvent, ensure your substrate has at least partial solubility at the reaction temperature.
-
-
Verify Stoichiometry:
-
Cause: The molar ratios of POCl₃, DMF, and your substrate are incorrect for the desired transformation.
-
Action: The stoichiometry is the most critical parameter for controlling the outcome. An excess of the Vilsmeier reagent is often required. Start with a 3:1 or 4:1 molar ratio of POCl₃ to your dihydroxypyrimidine substrate for chloroformylation. See the optimization table below for guidance.
-
-
Optimize Reaction Temperature and Time:
-
Cause: The reaction temperature is too low for the reaction to proceed or too high, leading to decomposition. The reaction time may be insufficient.
-
Action: The V-H reaction on pyrimidines is typically run at elevated temperatures, often between 60-100 °C.[3][10] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature. Typical reaction times can range from 2 to 17 hours.[10][11]
-
Caption: Troubleshooting decision tree for low-yield Vilsmeier-Haack reactions.
Problem: I am only getting the chlorinated product, but I want the formylated product (or vice-versa).
Solution: This is a classic selectivity issue controlled primarily by stoichiometry and temperature.
-
To Favor Formylation over Chlorination:
-
Cause: Excessive chlorination is driven by a high concentration of POCl₃ and high temperatures.
-
Action: Reduce the equivalents of POCl₃. A study performing the reaction on 2-methylpyrimidine-4,6-diol with an equivalent ratio of reagent to substrate successfully produced only the 5-formyl derivative without any hydroxyl group substitution.[10] Use the minimum temperature required to drive the formylation.
-
-
To Favor Chlorination or Chloroformylation:
-
Cause: Insufficient POCl₃ will not effectively chlorinate the hydroxyl groups.
-
Action: Increase the molar equivalents of POCl₃ relative to the pyrimidine substrate. Ratios of 3 to 10 equivalents are common for achieving exhaustive chlorination.[3][12] Higher temperatures (e.g., >80 °C) will also favor the chlorination process.
-
Optimization Parameters Summary
| Parameter | To Favor C5-Formylation Only | To Favor 4,6-Dichlorination | To Favor 4,6-Dichloro-5-formylation | Causality & Rationale |
| POCl₃ : Substrate Ratio | ~1 : 1 | >3 : 1 | >3 : 1 | A stoichiometric amount of reagent favors only the electrophilic attack at C5. Excess POCl₃ is required to act as a chlorinating agent for the hydroxyl groups.[3][10] |
| DMF : POCl₃ Ratio | ~2 : 1 | ~2 : 1 | ~2 : 1 | This ratio is generally kept constant for the efficient formation of the Vilsmeier reagent itself. |
| Temperature | 60 - 80 °C | 90 - 110 °C | 80 - 100 °C | Lower temperatures can provide kinetic differentiation, favoring formylation. Higher temperatures provide the activation energy needed for the less facile chlorination step.[3] |
| Solvent | DMF | Excess POCl₃ or high-boiling inert solvent (e.g., o-xylene) | DMF | DMF often provides the best balance of substrate solubility and reactivity.[10] Using excess POCl₃ as a solvent drives the reaction strongly towards chlorination.[13] |
Problem: My workup is difficult, and I'm losing my product.
Solution: The workup step is critical for hydrolyzing the intermediate iminium salt and isolating the final product. A poorly executed workup can lead to significant yield loss.
-
Cause: The product may be unstable to the workup conditions or soluble in the aqueous phase.
-
Action Plan:
-
Quenching: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring.[3] This hydrolyzes the intermediate iminium salt and quenches any remaining POCl₃. This step is highly exothermic and must be done cautiously in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃, NaOH solution, or ammonia) to a neutral or slightly basic pH.[3] This will precipitate the organic product. Keep the solution cold during neutralization.
-
Isolation: If a precipitate forms, it can be collected by filtration.[3] If the product remains in solution, perform an extraction with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Check the Aqueous Layer: If you cannot find your product in the organic phase, it may be water-soluble. Before discarding the aqueous layer, try extracting it multiple times or saturating it with NaCl ("salting out") to decrease the polarity and improve extraction efficiency.[14]
-
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
This protocol is a representative example and should be adapted based on your specific substrate and optimization experiments.
Materials:
-
2-methylpyrimidine-4,6-diol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) (8.0 eq)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add anhydrous DMF (8.0 eq). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (4.0 eq) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow salt (the Vilsmeier reagent).
-
Reaction: To this pre-formed reagent, add the 2-methylpyrimidine-4,6-diol (1.0 eq) portion-wise.
-
After the substrate is added, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C using an oil bath.
-
Maintain the temperature and stir for 5-8 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure product.
References
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021, May 24). ACS Omega. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Journal of Saudi Chemical Society. Retrieved from [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021, July 9). Reddit. Retrieved from [Link]
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6). RSC Advances. Retrieved from [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. (2021, October 5). Frontiers in Chemistry. Retrieved from [Link]
-
Vilsmeier (‐Haack) reaction. (n.d.). ResearchGate. Retrieved from [Link]
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- 14. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Pyridine and Pyrimidine Derivatives in Bioassays: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a new chemical entity. Among the myriad of options, pyridine and pyrimidine rings represent two of the most fundamental and frequently utilized frameworks in medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of pyridine and pyrimidine derivatives, grounded in their performance in key bioassays, to empower researchers to make informed decisions in their drug discovery endeavors.
The Structural and Physicochemical Landscape: Pyridine vs. Pyrimidine
At first glance, pyridine and pyrimidine are both six-membered aromatic heterocycles containing nitrogen. However, the presence of one nitrogen atom in pyridine versus two in pyrimidine fundamentally alters their electronic properties and spatial arrangement of hydrogen bond donors and acceptors, which in turn dictates their biological interactions.[3][4]
Pyridine , with its single nitrogen atom, is a weakly basic compound.[4] The lone pair of electrons on the nitrogen is readily available for hydrogen bonding, and the overall ring system is considered electron-deficient compared to benzene.[5] This electronic nature makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, and influences its ability to act as a ligand for metal ions in metalloenzymes.[5]
Pyrimidine , on the other hand, with two nitrogen atoms at the 1 and 3 positions, is a more electron-deficient system than pyridine.[6] The presence of the second nitrogen atom significantly lowers the basicity of the molecule.[6] This diazine structure is integral to life itself, forming the core of the nucleobases uracil, thymine, and cytosine.[7][8] This inherent biological precedent makes pyrimidine a privileged scaffold in the design of antimetabolites and other drugs that interact with the machinery of nucleic acid synthesis.[9][10]
Comparative Bioactivity Profile: A Tale of Two Scaffolds
Both pyridine and pyrimidine derivatives boast an impressively broad spectrum of biological activities. However, a closer examination reveals distinct tendencies and strengths for each scaffold.
| Biological Activity | Pyridine Derivatives | Pyrimidine Derivatives | Key Considerations |
| Anticancer | Widely explored, with notable examples like Imatinib (Gleevec®) targeting kinases.[5] Often utilized for their ability to form key hydrogen bonds in enzyme active sites.[11] | A cornerstone of cancer chemotherapy, with drugs like 5-Fluorouracil and Gemcitabine acting as antimetabolites.[10][12][13] The pyrimidine core's resemblance to natural nucleobases is key to their mechanism. | The choice of scaffold often depends on the specific cancer target. For kinase inhibition, both scaffolds are prevalent. For antimetabolite strategies, pyrimidine is the classic choice. |
| Antimicrobial | Numerous derivatives exhibit antibacterial and antifungal properties.[][15] The pyridine ring can be found in drugs like sulfapyridine . | A rich history in antimicrobial drug discovery, with compounds like Trimethoprim inhibiting dihydrofolate reductase.[16] | The broad antimicrobial potential of both scaffolds necessitates screening against a wide panel of bacterial and fungal strains to identify specific activities. |
| Antiviral | Found in several antiviral agents, including the anti-HIV drug Nevirapine . | A prominent scaffold in antiviral therapy, exemplified by Zidovudine (AZT) , a nucleoside reverse transcriptase inhibitor.[17] | Similar to anticancer applications, the pyrimidine scaffold's structural similarity to nucleosides is often exploited in the design of antiviral agents that target viral polymerases. |
| Anti-inflammatory | Derivatives have shown potent anti-inflammatory effects, often through the inhibition of inflammatory mediators.[18] | Also exhibit significant anti-inflammatory activity, with some compounds demonstrating superior performance to conventional drugs like ibuprofen in certain studies.[12][19] | The specific substitution pattern on either ring system is crucial for optimizing anti-inflammatory potency and minimizing off-target effects. |
| Cardiovascular | Dihydropyridine derivatives, such as Amlodipine , are widely used as calcium channel blockers for treating hypertension.[20] | Certain pyrimidine derivatives have been investigated for their cardiovascular effects, including antihypertensive properties.[7][21] | The dihydropyridine scaffold is particularly well-established for its role in modulating calcium channels. |
| CNS Activity | The pyridine ring is a component of many centrally acting drugs, including Nicotine and some benzodiazepine receptor ligands.[22][23] | Pyrimidine derivatives have been explored for various CNS applications, including as anticonvulsant and antidepressant agents.[7][24] | The ability of these scaffolds to cross the blood-brain barrier is a critical factor for CNS-targeted drug design and is heavily influenced by the nature of the substituents. |
Case Studies in Bioassays: A Head-to-Head Comparison
To illustrate the practical implications of these differences, let's consider two hypothetical case studies comparing a novel pyridine derivative (Compound P) and a novel pyrimidine derivative (Compound Y) in common bioassays.
Case Study 1: Anticancer Activity (Cytotoxicity) via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[27]
Objective: To compare the cytotoxic effects of Compound P and Compound Y on a human breast cancer cell line (MCF-7).
Experimental Workflow:
Caption: Experimental workflow for comparing cytotoxicity using the MTT assay.
Expected Outcome & Interpretation:
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, will be determined for both compounds. A lower IC50 value indicates higher cytotoxic potency.
-
If Compound Y (pyrimidine) shows a significantly lower IC50 than Compound P (pyridine): This could suggest that Compound Y is acting as an antimetabolite, interfering with DNA/RNA synthesis, a common mechanism for pyrimidine-based anticancer drugs.[10]
-
If Compound P (pyridine) shows a lower IC50: This might point towards a different mechanism, such as kinase inhibition, which is a hallmark of many pyridine-containing anticancer agents.[5]
Case Study 2: Antibacterial Activity via Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[28]
Objective: To compare the antibacterial activity of Compound P and Compound Y against Staphylococcus aureus.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Expected Outcome & Interpretation:
The MIC value for each compound will be determined. A lower MIC value indicates greater antibacterial potency. The structure-activity relationship (SAR) will be crucial in interpreting the results. For instance, specific lipophilic or electron-withdrawing groups on either the pyridine or pyrimidine ring can significantly enhance antibacterial activity.
Structure-Activity Relationship (SAR): The Guiding Principle
The biological activity of both pyridine and pyrimidine derivatives is profoundly influenced by the nature and position of their substituents.[7][11][19]
-
For Pyridine Derivatives: The presence of electron-donating groups (e.g., -OH, -NH2, -OMe) can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[11][18] The position of substitution is also critical; for example, in some kinase inhibitors, a substituent at the 3-position may be crucial for hydrogen bonding with the hinge region of the enzyme.
-
For Pyrimidine Derivatives: The substitution pattern at the 2, 4, and 5-positions is key to modulating their biological effects.[8][24] For instance, in the case of dihydropyrimidines with calcium channel blocking activity, the nature of the ester groups at the 3- and 5-positions and the substituent at the 4-position are critical determinants of activity.
In-Depth Experimental Protocols
For researchers embarking on a comparative study, the following detailed protocols provide a robust starting point.
MTT Cytotoxicity Assay Protocol
This protocol is adapted for adherent cells in a 96-well format.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Pyridine and pyrimidine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[27]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[27]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls (medium only).[27]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Enzyme Inhibition Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Pyridine and pyrimidine derivatives
-
Assay buffer (optimized for the specific enzyme)
-
96-well plates
-
Microplate reader (capable of detecting the product formation, e.g., absorbance or fluorescence)
Procedure:
-
Reagent Preparation: Prepare all solutions (enzyme, substrate, inhibitors) in the appropriate assay buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compounds at various concentrations, and the enzyme.[29] Allow this mixture to pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[29]
-
Kinetic Measurement: Immediately begin monitoring the formation of the product over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., a chromogenic or fluorogenic substrate).
-
Data Analysis: Determine the initial reaction rates (velocities) from the kinetic data. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[30]
Conclusion: A Strategic Choice
The decision to pursue a pyridine or pyrimidine scaffold in a drug discovery program is not arbitrary but a strategic choice based on the biological target and the desired mechanism of action. Pyrimidines, with their intrinsic link to the building blocks of life, remain a go-to scaffold for antimetabolite-based therapies. Pyridines, with their versatile chemical properties and ability to engage in a wide range of biological interactions, offer a broader, more diverse chemical space for exploration against a vast array of targets.
Ultimately, a comprehensive understanding of the subtle yet significant differences between these two heterocyclic giants, coupled with rigorous and well-designed bioassays, will pave the way for the rational design of the next generation of innovative therapeutics.
References
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A Comparative Guide to the Definitive Structural Validation of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol by Advanced NMR Spectroscopy
This guide provides an in-depth, validated methodology for the unambiguous structural determination of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol, a crucial intermediate in pharmaceutical synthesis. For researchers and drug development professionals, absolute certainty in molecular structure is non-negotiable. While multiple analytical techniques can provide structural clues, this document will demonstrate the singular power of a multi-dimensional Nuclear Magnetic Resonance (NMR) strategy to deliver irrefutable proof of constitution and connectivity. We will compare the depth of information provided by NMR with alternative spectroscopic methods and provide the causal logic behind each experimental choice.
Part 1: The Strategic Imperative for a Multi-dimensional NMR Approach
A simple one-dimensional (1D) ¹H NMR spectrum of the target molecule would be insufficient and potentially misleading. It would show signals for the different proton environments—the amino (-NH₂), hydroxyl (-OH), and methylene (-CH₂OH) groups—but it would not definitively prove their connectivity or their precise location on the pyrimidine ring. The C5 position is one of three possible substitution sites on the pyrimidine core, and only a comprehensive analysis of through-bond correlations can distinguish the correct isomer from its alternatives.
To achieve this, we employ a suite of NMR experiments, each providing a unique and essential piece of the structural puzzle:
-
¹H NMR: Provides the initial proton count, chemical environment, and multiplicity (splitting) information.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is critical for assigning the -CH₂OH group.[1][2]
-
COSY (Correlation Spectroscopy): Maps proton-proton couplings (typically over 2-3 bonds), confirming which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of constitutional analysis. It reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), allowing us to piece the molecular fragments together.[3][4]
By integrating the data from these experiments, we create a self-validating system where each piece of information corroborates the others, leading to a single, unambiguous structural assignment.
Part 2: A Validated Experimental Workflow for Structural Elucidation
The following protocol outlines the systematic approach to acquiring a complete NMR dataset for this compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is the solvent of choice for this analysis. Its ability to form hydrogen bonds slows down the chemical exchange rate of the -NH₂ and -OH protons.[5][6] This sharpening of the signals allows for the observation of their multiplicities and their correlations in 2D NMR experiments, which is often not possible in less polar solvents like chloroform-d (CDCl₃) where these signals can be broad or even exchange away.[6][7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire all spectra on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
1D Experiments:
-
¹H NMR: Acquire with 16-32 scans.
-
¹³C NMR: Acquire with broadband proton decoupling, using 1024-2048 scans.
-
DEPT-135: Acquire using standard pulse program parameters to differentiate carbon types.[8]
-
-
2D Experiments:
-
COSY: Acquire with 2-4 scans per increment.
-
HSQC: Acquire with 4-8 scans per increment, optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
HMBC: Acquire with 8-16 scans per increment, optimized for long-range coupling constants of 8-10 Hz. This optimization is crucial for detecting the key 2- and 3-bond correlations.[9]
-
-
Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Part 3: Spectral Interpretation - A Step-by-Step Elucidation
Here, we predict the expected NMR data and demonstrate how it collectively validates the structure of this compound.
¹H NMR Analysis (Predicted, in DMSO-d₆)
-
δ ~7.0-7.5 ppm (s, 2H, -NH₂): The amino protons are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature.[10][11]
-
δ ~5.5-6.0 ppm (t, 1H, J ≈ 5.5 Hz, -OH): The hydroxyl proton signal is expected to be a triplet due to coupling with the two adjacent methylene protons. Observing this coupling is strong evidence for the -CH₂OH fragment.[12]
-
δ ~4.5-4.8 ppm (d, 2H, J ≈ 5.5 Hz, -CH₂-): The two methylene protons are diastereotopic and should appear as a doublet due to coupling with the single hydroxyl proton.
¹³C NMR and DEPT-135 Analysis (Predicted, in DMSO-d₆)
The combination of the broadband ¹³C spectrum and the DEPT-135 experiment allows for the definitive assignment of each carbon atom.
| Predicted δ (ppm) | Carbon Assignment | DEPT-135 Phase | Rationale |
| ~163 ppm | C2 (C-NH₂) | Absent | Quaternary carbon attached to an electronegative nitrogen atom.[3] |
| ~160 ppm | C4/C6 (C-Cl) | Absent | Quaternary carbons attached to highly electronegative chlorine atoms, significantly downfield.[13] |
| ~115 ppm | C5 (C-CH₂OH) | Absent | Quaternary carbon, shifted upfield relative to C4/C6 due to substitution with a less electronegative group. |
| ~58 ppm | -CH₂OH | Negative | Aliphatic carbon attached to oxygen, appearing with a negative phase in DEPT-135, confirming it is a CH₂.[14] |
2D NMR Correlation Analysis: The Definitive Proof
While 1D NMR provides the pieces, 2D NMR shows how they are connected.
-
COSY: A clear cross-peak will be observed between the hydroxyl proton signal (~5.7 ppm) and the methylene proton signal (~4.6 ppm). This confirms the scalar coupling within the -CH₂OH moiety.
-
HSQC: A single cross-peak will connect the methylene proton signal (~4.6 ppm) to the methylene carbon signal (~58 ppm), confirming their direct, one-bond attachment.
-
HMBC: This experiment provides the most critical correlations for proving the overall structure. The long-range couplings unequivocally place the hydroxymethyl group at the C5 position.
-
Key Connectivity 1 (Placement of -CH₂OH): The methylene protons (~4.6 ppm) will show correlations to the three adjacent pyrimidine carbons: C4 (~160 ppm), C6 (~160 ppm), and, most importantly, C5 (~115 ppm). This three-bond correlation to C5 is the definitive link.
-
Key Connectivity 2 (Placement of -NH₂): The amino protons (~7.2 ppm) will show a correlation to the C2 carbon (~163 ppm), confirming the position of the amino group.
-
Key HMBC Correlations Diagram
Caption: Key HMBC correlations confirming connectivity.
Part 4: Comparative Analysis with Alternative Techniques
While NMR provides the most comprehensive structural data, other techniques offer complementary and confirmatory information. An integrated analytical approach represents best practice in chemical research.
| Technique | Information Provided for (C₅H₅Cl₂N₃O) | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous atom connectivity, stereochemistry, detailed electronic environment of each atom. Definitive proof of isomeric structure. | Provides complete constitutional map of the molecule. | Larger sample quantity needed; longer acquisition times for 2D experiments. |
| Mass Spectrometry (MS) | Confirms molecular weight (208.00 g/mol for C₅H₅³⁵Cl₂N₃O). The characteristic M, M+2, M+4 isotopic pattern confirms the presence of two chlorine atoms. | High sensitivity, requires minimal sample, confirms elemental composition. | Cannot distinguish between isomers; provides no connectivity information. |
| Infrared (IR) Spectroscopy | Confirms presence of key functional groups: O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-N and C=C stretches in the fingerprint region.[15] | Fast, non-destructive, excellent for functional group identification. | Provides no information on the carbon skeleton or atom connectivity. |
| X-ray Crystallography | Provides the absolute 3D structure in the solid state, including bond lengths and angles. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Conclusion
The structural validation of this compound serves as a prime example of the power of modern NMR spectroscopy. While 1D NMR provides an initial hypothesis, it is the synergistic integration of 2D correlation experiments—specifically COSY, HSQC, and crucially, HMBC—that provides the rigorous, irrefutable evidence required in a professional research and development setting. This multi-faceted NMR approach, complemented by data from MS and IR, establishes a self-validating system that moves beyond simple characterization to deliver true structural certainty.
References
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
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N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. PubChem. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Institutes of Health (NIH). [Link]
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2-Amino-4,6-dichloro-5-pyrimidinyl formamide. (2024). ChemBK. [Link]
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6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). SciSpace. [Link]
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J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
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DEPT: A tool for 13C peak assignments. (2015). Nanalysis. [Link]
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N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. Pharmaffiliates. [Link]
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Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
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Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. National Institutes of Health (NIH). [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
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2-Aminopyrimidine. PubChem. [Link]
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DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]
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Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). MDPI. [Link]
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NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. PubMed. [Link]
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Delta Tips: DEPT/INEPT Tool. JEOL Ltd.. [Link]
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1 H-15 N HMBC correlations in compounds 8c and 12b (spectra optimised...). ResearchGate. [Link]
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]
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Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017). University of the West Indies. [Link]
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CHM4930 Example of Solving Structure from 2D NMR. (2020). YouTube. [Link]
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Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). CSIRO Publishing. [Link]
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Hydroxyl Groups in NMR. (2023). Reddit. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Biological Activity of Dichloropurine Analogs for Cancer Research
For researchers at the forefront of oncology and drug discovery, the pyrimidine scaffold is a well-established and highly versatile starting point for the development of potent therapeutic agents.[1] Among the numerous derivatives, dichloropyrimidine analogs have garnered significant attention due to their diverse biological activities, particularly as anticancer agents.[1][2] The strategic placement of chlorine atoms at various positions on the pyrimidine ring creates reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored biological profiles.[3] This guide provides an in-depth, comparative analysis of the biological activities of various dichloropyrimidine analogs, supported by experimental data and detailed protocols to empower researchers in their quest for novel cancer therapeutics.
The Dichloropyrimidine Scaffold: A Privileged Structure in Anticancer Drug Design
The pyrimidine ring is a fundamental component of nucleobases, making its derivatives ideal candidates for interfering with the cellular machinery of rapidly proliferating cancer cells.[1][2] The electron-withdrawing nature of the two chlorine atoms in dichloropyrimidines renders the ring susceptible to nucleophilic attack, facilitating the introduction of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties. Many dichloropyrimidine-based compounds have been developed as potent inhibitors of key signaling molecules, particularly protein kinases, which are often dysregulated in cancer.[4]
Comparative Analysis of Anticancer Activity: A Data-Driven Overview
A critical aspect of drug discovery is the quantitative comparison of the biological activity of related compounds. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting a specific biological or biochemical function, such as cell proliferation or enzyme activity. The following tables summarize the in vitro anticancer activity of a selection of dichloropyrimidine analogs against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.[3]
Table 1: Comparative Cytotoxicity of 2,4-Disubstituted Pyrimidine Analogs Against Various Cancer Cell Lines
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 9k | 4-(4-methylpiperazin-1-yl)aniline | 1H-1,2,4-triazol-1-yl | A549 (Lung) | 2.14 | [5] |
| HCT-116 (Colon) | 3.59 | [5] | |||
| PC-3 (Prostate) | 5.52 | [5] | |||
| MCF-7 (Breast) | 3.69 | [5] | |||
| 13f | 4-(4-methylpiperazin-1-yl)aniline | 1,4,8-triazaspiro[4.5]decan-3-one | A549 (Lung) | 1.98 | [5] |
| HCT-116 (Colon) | 2.78 | [5] | |||
| PC-3 (Prostate) | 4.27 | [5] | |||
| MCF-7 (Breast) | 4.01 | [5] | |||
| B-4 | Chalcone derivative | - | A549 (Lung) | 20.49 ± 2.71 | [6] |
| MCF-7 (Breast) | 6.70 ± 1.02 | [6] | |||
| 2a | N-benzyl-3-chloroaniline | N,N-diethylpropane-1,3-diamine | HT-29 (Colon) | 5 | [7] |
| CAL27 (Oral) | 8 | [7] | |||
| 7gc | Substituted aniline | Substituted side chain | BEL-7402 (Liver) | 0.024 | [8] |
This table presents a selection of data from the cited literature to illustrate the range of activities observed for dichloropyrimidine analogs.
Key Mechanisms of Action: Targeting Dysregulated Signaling Pathways
The anticancer effects of dichloropyrimidine analogs are often attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Two of the most well-characterized signaling pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway plays a pivotal role in regulating cell growth and differentiation.[9] In many cancers, this pathway is hyperactivated due to mutations or overexpression of EGFR, leading to uncontrolled cell proliferation.[9] Dichloropyrimidine-based inhibitors can effectively block this pathway by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[10]
Caption: Inhibition of the EGFR signaling pathway by a dichloropyrimidine analog.
Interruption of the JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is essential for transmitting signals from cytokines and growth factors, which regulate processes such as cell proliferation, differentiation, and apoptosis.[11] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, particularly hematological malignancies.[12] Dichloropyrimidine-based JAK2 inhibitors have shown significant promise in treating these cancers by blocking the phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes.[11]
Caption: Inhibition of the JAK/STAT signaling pathway by a dichloropyrimidine analog.
Experimental Protocols for Biological Activity Assessment
To ensure the generation of reliable and reproducible data, it is crucial to follow standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for assessing the cytotoxic and enzyme-inhibitory activities of dichloropyrimidine analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dichloropyrimidine analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichloropyrimidine analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, JAK2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Dichloropyrimidine analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the dichloropyrimidine analogs in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Include a "no enzyme" control and a "vehicle" control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the amount of kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Conclusion and Future Directions
Dichloropyrimidine analogs represent a rich source of inspiration for the development of novel anticancer agents. Their synthetic tractability and ability to potently and selectively inhibit key oncogenic kinases make them a highly attractive scaffold for further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of dichloropyrimidine-based cancer therapeutics. Future research should focus on exploring novel substitutions on the dichloropyrimidine core to enhance potency, improve selectivity, and overcome mechanisms of drug resistance.
References
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El-Sayed, M. A. A., et al. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077. [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(19), 6598. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(10), 4647-4661. [Link]
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Di Mauro, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
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Li, X., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Anti-proliferative activity of compounds 1k and 1n against different human cell lines (IC50). ResearchGate. [Link]
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Arwood, M. L., et al. (2020). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cancers, 12(9), 2445. [Link]
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Guryanova, O. A., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 9, 1421. [Link]
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National Cancer Institute. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
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Patel, R. (2014). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
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Pérez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist, 9(suppl 4), 33-41. [Link]
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ResearchGate. (n.d.). Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the...[Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
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Singh, M., & Singh, P. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(6), e2200664. [Link]
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Williams, N. K., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7658. [Link]
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Yari, H., et al. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]
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A Comparative Guide to SNAr Reactivity: 2,4-Dichloropyrimidines vs. 4,6-Dichloropyrimidines
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a powerful and versatile reaction for introducing diverse functionalities. Among the most common building blocks are dichloropyrimidine isomers, whose reactivity patterns are crucial for rational synthetic design. This guide provides an in-depth comparison of the SNAr reactivity of 2,4-dichloropyrimidines and 4,6-dichloropyrimidines, supported by mechanistic principles and experimental data.
Theoretical Basis for Reactivity: Electronic Factors at Play
The inherent reactivity of halopyrimidines in SNAr reactions is governed by the electron-deficient character of the ring, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. The two ring nitrogen atoms act as powerful electron-withdrawing groups, activating the carbon atoms towards substitution.
The general order of reactivity for positions on the pyrimidine ring is C4(6) > C2 >> C5.[1] This established hierarchy is a direct consequence of the ability of the ring nitrogens to stabilize the anionic intermediate.
-
Attack at C4 or C6: When a nucleophile attacks the C4 or C6 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the adjacent para nitrogen atom. This forms a more stable para-quinoid-like resonance structure, significantly lowering the activation energy for the reaction.
-
Attack at C2: Attack at the C2 position allows for delocalization of the negative charge to the two adjacent ortho nitrogen atoms. While stabilizing, the resulting ortho-quinoid intermediate is generally considered less stable than the para-quinoid intermediate formed from C4/C6 attack.[1]
This fundamental principle dictates the baseline reactivity and regioselectivity observed in dichloropyrimidine isomers.
2,4-Dichloropyrimidine: A Story of Regioselectivity
In the asymmetrical 2,4-dichloropyrimidine, the two chlorine atoms are electronically distinct, leading to a fascinating challenge in controlling regioselectivity.
The General Preference for C4 Substitution
In the absence of other directing groups, SNAr reactions on 2,4-dichloropyrimidine typically favor substitution at the C4 position.[2] This preference is explained by both the stability of the Meisenheimer intermediate and Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine generally has a larger coefficient on the C4 carbon, indicating it as the more electrophilic site.[2]
However, this selectivity is often moderate. For example, reactions with neutral nitrogen nucleophiles frequently yield mixtures of C4 and C2 substituted isomers, with ratios typically ranging from 1:1 to 4:1.[1] This lack of absolute selectivity can complicate purification and limit synthetic utility.
Modulating Regioselectivity: Beyond the Inherent Preference
The C4/C2 selectivity is not immutable and can be significantly influenced by several factors, providing chemists with tools to direct the reaction outcome.
-
Electronic Effects of Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter the electronic landscape and, consequently, the regioselectivity.
-
Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.
-
Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[3]
-
-
Nucleophile Choice: The nature of the incoming nucleophile can also play a pivotal role. For instance, the use of tertiary amines as nucleophiles has been shown to unexpectedly favor substitution at the C2 position of 5-substituted-2,4-dichloropyrimidines.[4]
-
Reaction Conditions & Catalysis: Solvent polarity and the use of catalysts can sway the regiochemical outcome. For instance, palladium-catalyzed aminations have been developed to achieve high C4 selectivity in cases where traditional SNAr reactions provide poor selectivity.[1]
4,6-Dichloropyrimidine: A Question of Mono- vs. Di-substitution
In contrast to its 2,4-isomer, 4,6-dichloropyrimidine is a symmetrical molecule. The two chlorine atoms at the C4 and C6 positions are chemically equivalent. Therefore, the primary challenge is not regioselectivity of the initial attack, but rather controlling the extent of the reaction to achieve selective monosubstitution.
The first nucleophilic substitution proceeds readily due to the high reactivity of the C4/C6 positions. However, the introduction of the first substituent, particularly an electron-donating group like an amine, deactivates the ring towards a second SNAr reaction. This deactivation makes achieving monosubstitution generally straightforward, while subsequent disubstitution requires more forcing conditions.
SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine derivatives under conventional conditions and stoichiometric control of reactants work well with a variety of nucleophiles.[5]
Comparative Experimental Data
While direct side-by-side kinetic data is not extensively reported in the literature, a comparative analysis of reaction conditions and outcomes for similar nucleophiles provides valuable insight into the relative reactivity.
| Substrate | Nucleophile | Conditions | Product(s) | Yield | Observations | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | K₂CO₃, DMAc, rt, 1h | C4- and C2-amino isomers | C4/C2 ratios of 2:1 to 4:1 | Moderate C4 selectivity under standard SNAr conditions. | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20°C, 1h | C4-amino isomer | >97% | Palladium catalysis dramatically improves C4 selectivity. | [1] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine, EtOH, reflux, 3h | Mono-amino substituted product | Moderate to Good | Mono-substitution is efficiently achieved. | [5] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
This protocol illustrates a typical procedure for the monosubstitution on a 4,6-dichloropyrimidine derivative.
Step-by-Step Methodology:
-
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL), add the desired amine (1.0 mmol).
-
Add triethylamine (1.0 mmol) to the reaction mixture.
-
Heat the mixture under reflux for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
Wash the crude product with cold ethanol and dry to obtain the mono-aminated pyrimidine.
Protocol 2: Regioselective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol demonstrates a method to achieve high C4-selectivity for the 2,4-dichloro isomer.
Step-by-Step Methodology:
-
In a reaction vessel under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and 1,4-Bis(diphenylphosphino)butane (dppb, 1-2 mol%) in anhydrous THF.
-
In a separate vessel, premix the secondary amine (1.1 equiv) with Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv, 1M solution in THF).
-
Cool the solution of the pyrimidine and catalyst to -20°C.
-
Slowly add the premixed amine/LiHMDS solution to the reaction mixture.
-
Stir the reaction at -20°C for 1 hour, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the C4-aminated product.
Visualization of Reactivity Principles
SNAr Mechanism and Intermediate Stability
Caption: Comparative SNAr pathways for 2,4- and 4,6-dichloropyrimidines.
Decision Workflow for Dichloropyrimidine Functionalization
Caption: Synthetic strategy decision guide for dichloropyrimidines.
Conclusion
The choice between 2,4-dichloropyrimidine and 4,6-dichloropyrimidine is dictated by the specific synthetic goal. While the C4(6) positions are inherently the most reactive across both isomers, the strategic implications differ significantly.
-
2,4-Dichloropyrimidine offers access to unsymmetrically substituted pyrimidines, but requires careful consideration of reaction conditions to control the regioselectivity between the C4 and C2 positions. Modern catalytic methods have greatly enhanced the ability to selectively functionalize the C4 position.
-
4,6-Dichloropyrimidine provides a straightforward route to C4/C6-substituted pyrimidines. The primary synthetic lever is the control of stoichiometry and reaction conditions to favor either mono- or di-substitution.
A thorough understanding of the electronic principles governing SNAr reactions on these scaffolds, combined with the experimental insights provided, empowers chemists to effectively utilize these versatile building blocks in the synthesis of complex molecular targets for drug discovery and development.
References
-
Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5641-5644. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Gauthier, D. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
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A Comparative Guide to the Analytical Purity Assessment of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
Introduction
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol is a critical intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product. This guide provides a comparative analysis of key analytical techniques for the purity assessment of this compound, offering insights into the rationale behind method selection and providing adaptable experimental protocols for researchers, scientists, and drug development professionals.
The inherent reactivity of the dichloropyrimidine core and the amino and hydroxymethyl functional groups necessitates a multi-faceted analytical approach to identify and quantify not only the principal compound but also potential process-related impurities and degradation products. This document will delve into the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this polarity. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, a high degree of separation can be achieved.
Comparative Analysis of HPLC Methods
While specific methods for this compound are not widely published, methods for the closely related 2-Amino-4,6-dichloropyrimidine can be adapted. A simple isocratic method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) is a good starting point[1].
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale and Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 column is suitable. Smaller particle sizes in Method B offer higher resolution. |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (45:55:0.1 v/v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is volatile and ideal for LC-MS applications[1]. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm | The dichloropyrimidine ring system is expected to have strong UV absorbance. |
| Gradient | N/A | 0-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% B | A gradient is superior for resolving impurities with a wide range of polarities. |
Experimental Protocol: RP-HPLC Method Development
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the prepared sample and a blank (diluent). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Caption: A typical workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus provides information about its local electronic environment, while coupling patterns reveal connectivity between adjacent nuclei.
Expected Spectral Data
For this compound, the following signals are anticipated in the ¹H NMR spectrum (in DMSO-d₆): a broad singlet for the amino (-NH₂) protons, a singlet for the methylene (-CH₂-) protons of the methanol group, and a triplet for the hydroxyl (-OH) proton (which may exchange with water). The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the methylene carbon.
| Technique | Expected Information | Key Parameters |
| ¹H NMR | Confirmation of proton environments, detection of proton-bearing impurities. | 400 MHz or higher spectrometer, deuterated solvent (e.g., DMSO-d₆).[2] |
| ¹³C NMR | Confirmation of the carbon skeleton, detection of carbon-containing impurities. | Requires a higher concentration or longer acquisition time than ¹H NMR. |
| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals, structural confirmation. | Useful for complex spectra or unknown impurity identification. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Spectrometer Setup:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans.
-
Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (D1) may be necessary for quantitative analysis.
-
Caption: Workflow for NMR-based purity assessment.
Mass Spectrometry (MS): Molecular Weight Verification and Trace Impurity Detection
Mass spectrometry provides crucial information about the molecular weight of the analyte and can be used to identify and quantify trace-level impurities, especially when coupled with a chromatographic separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).
Principle of MS
In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.
Comparative Analysis of Ionization Techniques
| Technique | Principle | Applicability to Target Compound | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique, ions are formed from a fine spray of charged droplets. | Highly suitable, especially when coupled with HPLC. | Gentle, produces intact molecular ions. | Can be susceptible to matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires the analyte to be volatile and thermally stable. | Potentially suitable after derivatization to increase volatility. | Excellent separation for volatile impurities. | May cause degradation of the target compound. |
Experimental Protocol: LC-MS Analysis
-
LC Separation: Utilize the HPLC method described previously, preferably with a volatile mobile phase modifier like formic acid.
-
MS Detection:
-
Ionization Mode: ESI in positive ion mode is likely to be effective due to the presence of the amino group.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire full scan data to detect all ions and selected ion monitoring (SIM) for targeted impurity analysis.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak. For this compound (C₅H₅Cl₂N₃O), the expected monoisotopic mass is approximately 192.98 g/mol . The characteristic isotopic pattern of two chlorine atoms should be observed.
-
Identify impurities by their mass-to-charge ratios and fragmentation patterns.
-
Potential Impurities
Based on the synthesis of related dichloropyrimidine compounds, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-reaction products: Such as the corresponding aldehyde or carboxylic acid from oxidation of the methanol group.
-
Dehalogenation products: Where one or both chlorine atoms are replaced by hydrogen or a hydroxyl group.
-
Dimers or other condensation products.
Conclusion
A comprehensive purity assessment of this compound requires a combination of analytical techniques. HPLC is the primary method for quantitative purity determination and impurity profiling. NMR provides definitive structural confirmation of the main component and aids in the identification of significant impurities. Mass Spectrometry , particularly when coupled with HPLC, is invaluable for molecular weight confirmation and the detection of trace-level impurities. The choice of method will depend on the specific requirements of the analysis, but a multi-technique approach provides the most robust and reliable assessment of purity.
References
- U.S. Patent US5744601A, "N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation".
-
SIELC Technologies. "Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column". [Link]
-
MDPI. "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study". [Link]
-
PubChem. "N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide". [Link]
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A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling: Navigating Selectivity and Efficiency
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A Senior Application Scientist's Guide to Validating Dichloropyrimidine Inhibitors of Nitric Oxide Production
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of dichloropyrimidine compounds on nitric oxide (NO) production. We will delve into the mechanistic rationale, present detailed experimental protocols for a robust in vitro validation workflow, and compare the performance of these potential inhibitors against established alternatives. Our focus is on ensuring scientific integrity through self-validating experimental design and grounding our claims in authoritative sources.
The Rationale: Targeting iNOS in Inflammation
Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes. However, its role is context-dependent. While constitutively expressed nitric oxide synthase (NOS) isoforms (nNOS and eNOS) produce low, transient levels of NO for functions like neurotransmission and vasodilation, the inducible isoform (iNOS) is the primary culprit in inflammatory pathologies.[1][2]
Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS), immune cells like macrophages dramatically upregulate iNOS expression.[3][4][5] This leads to a sustained, high-output production of NO, which contributes to cytotoxicity, tissue damage, and the pathophysiology of inflammatory diseases like rheumatoid arthritis and septic shock.[1][6][7] Consequently, the selective inhibition of iNOS is a highly sought-after therapeutic strategy.[2][6] Pyrimidine derivatives have emerged as a promising class of compounds, with various analogs demonstrating potent anti-inflammatory effects, often through the modulation of inflammatory mediators like NO.[8][9][10][11] This guide focuses on dichloropyrimidines, a subset of this class, and the rigorous process required to validate their potential as iNOS inhibitors.
The iNOS Signaling Pathway
The diagram below illustrates the canonical pathway for LPS-induced NO production in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB.[12] NF-κB then translocates to the nucleus, driving the transcription of the NOS2 gene, which codes for the iNOS enzyme. The resulting enzyme catalyzes the conversion of L-arginine to L-citrulline, producing NO as a byproduct. Dichloropyrimidines may exert their inhibitory effect at various points, such as by directly inhibiting iNOS enzyme activity or by interfering with the upstream signaling pathway that controls its expression.[13][14]
Caption: LPS-induced iNOS signaling pathway in macrophages.
The Experimental Validation Workflow: A Two-Pronged Approach
To robustly validate the inhibitory effect of dichloropyrimidines, a two-assay system is essential. This approach simultaneously quantifies the inhibition of NO production and assesses the compound's effect on cell viability. This is a critical self-validating control; a compound that simply kills the cells will artifactually show a reduction in NO. A true inhibitor will suppress NO production at non-toxic concentrations.
The murine macrophage cell line, RAW 264.7, is the model of choice for this workflow. These cells are well-characterized, easy to culture, and reliably produce large quantities of NO via iNOS when stimulated with LPS, making them an excellent system for screening potential inhibitors.[3][4][5]
Caption: Dual-assay workflow for validating NO inhibitors.
Protocol 1: Quantifying Nitric Oxide Inhibition via the Griess Assay
The Griess assay is a simple, colorimetric method for the indirect measurement of NO production.[15] Since NO itself is a highly reactive and short-lived radical, this assay quantifies nitrite (NO₂⁻), a stable and non-volatile breakdown product of NO in aqueous environments like cell culture medium.[16][17]
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4 (1 mg/mL stock)
-
Dichloropyrimidine compounds (stock solutions in DMSO)
-
Positive Control: L-NAME (N(G)-Nitro-L-arginine methyl ester) or other known iNOS inhibitor
-
Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.
-
Nitrite Standard: Sodium Nitrite (NaNO₂) for standard curve (e.g., 100 µM stock).
-
96-well flat-bottom tissue culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[4]
-
Compound Treatment: Prepare serial dilutions of your dichloropyrimidine compounds and the positive control (e.g., L-NAME) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[18] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well (except the "untreated control" wells) to achieve a final concentration of 1 µg/mL.[4][5]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Standard Curve Preparation: In a separate 96-well plate, prepare a nitrite standard curve by making serial dilutions of the NaNO₂ stock (e.g., from 100 µM down to 0 µM) in culture medium.
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from your experimental plate to the corresponding wells of the standard curve plate.
-
Griess Reaction: Add 50 µL of freshly mixed Griess Reagent to all wells containing standards and samples.[17]
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop.[6] Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by interpolating from the standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 2: Assessing Cytotoxicity via the MTT Assay
This protocol must be performed in parallel with the Griess assay to ensure that the observed inhibition of NO is not a byproduct of cell death. The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[20][21]
Materials:
-
The 96-well plate with remaining cells from the Griess assay.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.[18]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS).
Step-by-Step Methodology:
-
Preparation: After collecting the supernatant for the Griess assay, carefully aspirate any remaining medium from the wells. Gently wash the cells once with 100 µL of PBS.
-
MTT Addition: Add 100 µL of fresh culture medium and 10 µL of the MTT reagent (final concentration 0.5 mg/mL) to each well.[19]
-
Incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Interpretation & Comparative Analysis
The ultimate goal is to identify dichloropyrimidine derivatives that are potent inhibitors of NO production but have low cytotoxicity. This is achieved by comparing the IC₅₀ (the concentration of the compound that causes 50% inhibition of NO production) with the CC₅₀ (the concentration that causes 50% cytotoxicity).
| Compound | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Dichloropyrimidine A | 1.3 | > 100 | > 76.9 |
| Dichloropyrimidine B | 15.8 | > 100 | > 6.3 |
| Dichloropyrimidine C | 2.5 | 5.1 | 2.04 |
| L-NAME (Control) | 25.0 | > 200 | > 8.0 |
| Aminoguanidine (Control) | 18.0 | > 200 | > 11.1 |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally derived values.
Analysis:
-
Dichloropyrimidine A emerges as the most promising candidate. It exhibits potent inhibition of NO production with an IC₅₀ of 1.3 µM and shows no significant cytotoxicity at concentrations up to 100 µM. Its high Selectivity Index (SI) indicates a wide therapeutic window.
-
Dichloropyrimidine B is a less potent inhibitor but still maintains a good safety profile.
-
Dichloropyrimidine C should be deprioritized. Its IC₅₀ and CC₅₀ values are too close, resulting in a low SI. This suggests that its apparent NO inhibitory effect is likely linked to its cytotoxic properties.
-
The performance of the dichloropyrimidines can be benchmarked against well-known non-selective (L-NAME) and selective (Aminoguanidine) iNOS inhibitors.
Conclusion
The validation of dichloropyrimidines as inhibitors of nitric oxide production requires a meticulous and multi-faceted approach. By integrating the Griess assay for efficacy with the MTT assay for safety, researchers can generate reliable, publication-ready data. This dual-assay workflow, grounded in the principles of cell-based screening, provides a robust platform for identifying lead compounds. The most promising candidates, like the hypothetical "Dichloropyrimidine A," will exhibit a high Selectivity Index, demonstrating potent inhibition of iNOS-mediated NO production without compromising cellular health. These compounds can then be advanced for further mechanistic studies and preclinical development as next-generation anti-inflammatory agents.
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A Senior Application Scientist's Guide to Assessing the Anticancer Activity of Novel Pyrimidine Derivatives
In the landscape of oncological research, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry.[1][2][3][4][5] Its presence in the nucleic acids DNA and RNA, and its core structure in highly successful chemotherapeutics like 5-Fluorouracil and Gemcitabine, underscores its significance.[1][6][7] The continuous exploration of novel pyrimidine derivatives is driven by the need for agents with improved efficacy, better selectivity, and the ability to overcome drug resistance.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the anticancer potential of these novel compounds. We will move beyond simple cytotoxicity screening to build a multi-faceted profile of a compound's activity, from its molecular mechanism to its efficacy in preclinical models. This approach ensures a robust evaluation, grounded in scientific integrity, to identify the most promising candidates for clinical development.
I. Understanding the Mechanism: What Are We Targeting?
The efficacy of pyrimidine derivatives often stems from their ability to interact with key cellular machinery involved in cancer cell proliferation and survival.[5] Fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidine and quinazoline, are considered bioisosteres of purines and can target a wide array of biological pathways.[3][5] Common mechanisms include:
-
Kinase Inhibition: Many derivatives are designed to compete with ATP in the catalytic cleft of kinases that are often hyperactivated in cancer. This includes Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[1][8][9] Inhibition of these pathways can halt cell cycle progression and induce apoptosis.
-
Enzyme Inhibition: A classic mechanism involves the inhibition of enzymes crucial for nucleotide synthesis, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), leading to the disruption of DNA replication and repair.[3][8]
-
Topoisomerase Interaction: Some compounds can interfere with topoisomerase II, an enzyme essential for managing DNA topology during replication, leading to DNA damage and cell death.[6][10][11]
Below is a simplified representation of a common signaling pathway targeted by pyrimidine-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway inhibited by a novel pyrimidine derivative.
II. In Vitro Assessment: From Cytotoxicity to Cell Fate
The initial evaluation of any potential anticancer agent begins with a battery of in vitro assays. The goal is to move from a general observation of cell death to a specific understanding of how and at what concentration the compound works.
The first critical parameter is the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell proliferation. A lower IC50 value indicates higher potency. It is crucial to test compounds against a panel of cancer cell lines from different origins (e.g., breast, lung, colon) and, importantly, against a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.[6][10]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Normal Fibroblasts | Reference Drug |
| Novel Pyrimidine A | 8.5 | 15.3 | 10.2 | > 50 | Doxorubicin |
| Novel Pyrimidine B | 0.9 | 2.1 | 1.5 | 12.7 | Doxorubicin |
| Doxorubicin (Control) | 0.5[12] | 0.8 | 3.3[8] | ~1.0 | N/A |
| Cisplatin (Control) | 5.2[12] | 7.5 | 9.3 | ~3.0 | N/A |
Note: Data are illustrative, based on typical values found in the literature. Actual values vary significantly based on experimental conditions.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[13] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan.[14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the novel pyrimidine derivative (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
A desirable characteristic of an anticancer drug is the ability to induce programmed cell death, or apoptosis. Assays like Annexin V/PI staining can distinguish between healthy, apoptotic, and necrotic cells.
-
Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Experimental workflow for assessing apoptosis via Annexin V/PI staining.
Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide (PI) can reveal the distribution of cells in different phases (G0/G1, S, G2/M). A compound that causes a significant increase in the population of cells in a specific phase is said to induce cell cycle arrest. For instance, some pyrimidine derivatives have been shown to arrest the cell cycle in the G0-G1 or S phase.[1]
III. In Vivo Evaluation: Efficacy in Preclinical Models
Promising in vitro results must be validated in a living system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical assessment.[16]
-
Subcutaneous Models: Human cancer cells are injected under the skin of the mouse. This model is straightforward for monitoring tumor growth by caliper measurements.[16][17]
-
Orthotopic Models: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). These models can better replicate the tumor microenvironment and metastatic potential.[17][18]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are known to better maintain the heterogeneity of the original tumor.[19]
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) into the flank of athymic nude or SCID mice.[16]
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a mean volume of ~100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice/group).
-
Treatment Administration: Administer the novel pyrimidine derivative, vehicle control, and a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[20] Monitor animal body weight as an indicator of toxicity.
-
Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) percentage. The ratio of the change in median treated tumor weight to the change in median control tumor weight (ΔT/ΔC) is a key metric.[20]
IV. Conclusion: Building a Comprehensive Profile
Assessing the anticancer activity of novel pyrimidine derivatives requires a systematic, multi-tiered approach. A potent IC50 value is only the first step. A truly promising candidate will demonstrate selectivity for cancer cells, induce a desired cell death mechanism like apoptosis, and, most importantly, translate its in vitro activity into significant tumor growth inhibition in in vivo models. By integrating these comparative analyses, researchers can build a robust data package to confidently identify and advance the next generation of pyrimidine-based cancer therapeutics.
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A Senior Application Scientist's Guide to Scalable Pyrimidine Synthesis for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of medicinal chemistry. Its prevalence in nucleic acids and a vast number of biologically active molecules makes the efficient and scalable synthesis of pyrimidine derivatives a critical endeavor in the journey from discovery to commercialization.[1] This guide provides an in-depth comparison of the most prominent methods for pyrimidine synthesis, with a specialized focus on their scalability for pharmaceutical manufacturing. We will move beyond mere reaction schemes to dissect the practicalities of yield, throughput, cost-effectiveness, and environmental impact, offering insights grounded in both chemical principles and industrial applicability.
The Enduring Power of the Biginelli Reaction: A Workhorse for Dihydropyrimidinones
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3] Its simplicity and atom economy have made it a long-standing favorite in medicinal chemistry for generating diverse libraries of compounds.[4][5]
Mechanism and Causality
The reaction is typically acid-catalyzed and is believed to proceed through an iminium intermediate formed from the aldehyde and urea. This electrophilic intermediate then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to yield the DHPM core. The choice of catalyst is crucial and can significantly impact reaction times and yields. While traditional methods used strong mineral acids, modern protocols often employ Lewis acids or milder Brønsted acids to improve efficiency and substrate scope.[2]
Diagram of the Biginelli Reaction Mechanism
Caption: The acid-catalyzed mechanism of the Biginelli reaction.
Scalability Considerations
The one-pot nature of the Biginelli reaction is its primary advantage for scalability. Combining three readily available starting materials in a single step reduces processing time, energy consumption, and waste generation compared to multi-step syntheses.[5][6]
Batch vs. Continuous Flow:
Traditionally performed in batch reactors, the Biginelli reaction is increasingly being adapted to continuous flow processes.[7] Flow chemistry offers several advantages for large-scale production, including:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction times and higher yields.[8][9]
-
Improved Safety: The small reaction volumes in continuous systems minimize the risks associated with handling hazardous reagents and controlling exothermic reactions.[2]
-
Seamless Scalability: Scaling up production in a flow system often involves simply running the reactor for longer periods or using multiple reactors in parallel, rather than redesigning larger, more complex batch reactors.[10]
A case study on the synthesis of a dihydropyrimidine demonstrated a significant reduction in reaction time from hours in a batch process to mere minutes in a continuous flow setup, with comparable or even improved yields.[11]
Catalyst Choice and Process Optimization:
The choice of catalyst is critical for an efficient and scalable Biginelli reaction. While homogeneous catalysts can be effective, their separation from the product stream can be challenging and costly on a large scale. Heterogeneous catalysts, such as solid-supported acids or metal oxides, offer the advantage of easy recovery and recyclability, making them more economically viable for industrial processes.[12] For instance, the use of a reusable zeolite catalyst in a ball-milling, solvent-free Biginelli reaction has been shown to produce excellent yields (>98%) in very short reaction times (10-30 minutes).[13][14]
Experimental Protocol: Heterogeneous Catalysis of the Biginelli Reaction
-
Catalyst Preparation: Prepare a sulfonated carbon catalyst by treating an agro-industrial residue (e.g., rice husk) with sulfuric acid at 200°C for 6 hours.[12]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the sulfonated carbon catalyst (10 mol%).
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 80-100°C with stirring.
-
Workup and Purification: After completion (monitored by TLC), cool the reaction mixture and add ethanol. Filter to recover the catalyst. Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
This protocol, utilizing a catalyst derived from waste biomass, exemplifies a green and cost-effective approach to the Biginelli reaction.[12]
Harnessing Nature's Machinery: Enzymatic and De Novo Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis.[15] For pyrimidine production, this can involve using isolated enzymes or whole-cell systems that leverage the cell's natural de novo synthesis pathway.
The De Novo Pathway: A Blueprint for Biocatalysis
The de novo pyrimidine synthesis pathway is a multi-step enzymatic process that builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[10] This pathway is highly efficient and specific, operating under mild, aqueous conditions.
Diagram of the De Novo Pyrimidine Synthesis Pathway
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.
Scalability of Enzymatic Synthesis
The primary challenge in scaling up enzymatic synthesis is the cost and stability of the enzymes. However, advances in protein engineering and immobilization techniques are making biocatalysis increasingly viable for industrial applications.
Multi-Enzyme Cascades:
To mimic the efficiency of the de novo pathway, researchers have developed one-pot, multi-enzyme cascade reactions for the synthesis of pyrimidine nucleotides like UTP and CTP.[16][17][18][19] These cascades can achieve high yields and productivities, but their scalability depends on several factors:
-
Enzyme Production and Cost: The cost of producing and purifying multiple enzymes can be a significant hurdle.[15]
-
Cofactor Regeneration: Many enzymatic steps require expensive cofactors like ATP. Integrating an efficient ATP regeneration system into the cascade is crucial for economic viability.[20][21]
-
Process Optimization: Balancing the activities of multiple enzymes in a single pot and maintaining optimal reaction conditions (pH, temperature) for all of them can be complex.
One study demonstrated a one-pot, three-enzyme cascade for the production of CTP with an in vitro ATP regeneration system, achieving a yield of approximately 79%.[20] Another multi-enzyme cascade for 2',3'-cGAMP synthesis from adenosine and guanosine achieved an overall conversion of 57%.[5]
Techno-Economic Analysis:
A techno-economic analysis of biocatalytic processes is essential to assess their commercial feasibility.[15] Key considerations include the cost of raw materials, enzyme production, downstream processing, and the market value of the final product. For high-value pharmaceutical intermediates, the higher selectivity and reduced environmental impact of biocatalysis can often justify the initial investment in enzyme development and process optimization.[22]
Other Scalable Chemical Approaches
While the Biginelli reaction is a dominant force, other chemical methods also offer scalable routes to pyrimidines.
Transition-Metal Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of a wide range of heterocyclic compounds, including pyrimidines.[11][16][23] These methods often offer high selectivity and functional group tolerance. However, the scalability of these reactions can be limited by the cost and toxicity of the metal catalysts, as well as the need for stringent reaction conditions to prevent catalyst deactivation. Catalyst recyclability is a key factor in the economic viability of these processes on an industrial scale.[11]
Cycloaddition Reactions
[4+2] and [2+2+2] cycloaddition reactions provide another versatile approach to the pyrimidine core.[17][24] These reactions can be highly efficient for constructing the heterocyclic ring in a single step. The scalability of these methods depends on the availability and cost of the starting materials, as well as the reaction conditions required. Some cycloadditions can be performed under mild conditions, making them amenable to large-scale synthesis.[25]
Comparative Analysis and Future Outlook
The choice of a pyrimidine synthesis method for scalable production depends on a multitude of factors, including the specific target molecule, cost constraints, and regulatory considerations.
| Synthesis Method | Key Advantages for Scalability | Key Challenges for Scalability |
| Biginelli Reaction | One-pot, atom-economical, readily available starting materials, adaptable to continuous flow.[5][6] | Can require harsh conditions, purification can be challenging for some derivatives. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign, potential for high productivity. | Enzyme cost and stability, cofactor regeneration, complex process optimization for multi-enzyme systems.[15] |
| Transition-Metal Catalysis | High selectivity and functional group tolerance.[11][16] | Catalyst cost, toxicity, and recyclability; often requires stringent reaction conditions.[11] |
| Cycloaddition Reactions | High efficiency for ring construction.[17][24] | Availability and cost of starting materials, potential for side reactions. |
Future Trends:
The future of scalable pyrimidine synthesis lies in the integration of green chemistry principles and advanced manufacturing technologies. The continued development of robust and recyclable heterogeneous catalysts for reactions like the Biginelli will further enhance their industrial appeal. In the realm of biocatalysis, advances in synthetic biology and enzyme engineering will likely lead to more cost-effective and stable enzymes, making enzymatic routes increasingly competitive. Furthermore, the adoption of continuous flow manufacturing will be a key enabler for improving the efficiency, safety, and scalability of all these synthetic methods.[2][8][9][10]
By carefully considering the strengths and weaknesses of each approach, researchers and drug development professionals can select the most appropriate and scalable synthesis strategy to accelerate the journey of novel pyrimidine-based therapeutics from the laboratory to the patient.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol
This guide provides essential safety and logistical information for the proper handling and disposal of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol. As a chlorinated pyrimidine derivative, and an intermediate in the synthesis of pharmacologically active molecules, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance.[1] The procedures outlined below are designed to provide a clear, step-by-step framework for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling or disposal begins, a thorough understanding of the compound's hazards is paramount. While this guide provides detailed procedures, it is a supplement to, not a replacement for, the manufacturer-provided Safety Data Sheet (SDS) . The SDS for your specific product is the primary source of information.
This compound and structurally related compounds are classified with the following hazards:
-
Skin and Eye Irritation: These compounds can cause skin irritation and serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]
-
Acute Toxicity: Some related compounds are harmful if swallowed.[4]
-
Sensitization: There is a potential for causing an allergic skin reaction.[4]
-
Environmental Hazard: This class of chemical can be harmful to aquatic life with long-lasting effects.[4]
Given its use in pharmaceutical development, it is prudent to handle this compound as a potentially potent or cytotoxic substance, minimizing exposure to levels 'as low as reasonably achievable' (ALARA).[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to ensure worker safety.[6][7]
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. | Protects against skin contact, irritation, and potential absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Prevents eye contact with solids or solutions, which can cause serious damage.[2] |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area. A certified respirator may be required if dusts are generated or ventilation is inadequate. | Minimizes inhalation of the compound, which can cause respiratory irritation.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste from "cradle-to-grave."[6][8] Never dispose of this chemical down the drain or in the regular trash.[9]
Step 1: Waste Characterization
This compound waste must be managed as hazardous waste . Its classification is based on its chemical properties as a chlorinated organic compound and its potential toxicity.[10]
Step 2: Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions.[11]
-
Collect Separately: Dedicate a specific waste container for this compound and its associated contaminated materials (e.g., pipette tips, contaminated wipes).
-
Avoid Incompatibles: Ensure the waste container does not contain incompatible materials, particularly strong oxidizing agents and strong acids .[2] Mixing can lead to violent reactions or the generation of toxic gases.
Step 3: Containerization and Labeling
All hazardous waste containers must meet specific OSHA and EPA requirements.[6][12]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][10] Plastic containers are often preferred.[10]
-
Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[10][13]
-
Location: The SAA must be within the laboratory where the waste is generated.[13]
-
Storage: Keep the container in secondary containment (such as a spill tray) to catch any potential leaks.[14]
-
Closure: The container must be kept securely closed at all times, except when you are actively adding waste to it.[10] This is a critical EPA regulation to prevent spills and the release of vapors.
Step 5: Arranging for Final Disposal
The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][9]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide Information: Be prepared to provide a complete and accurate description of the waste.[2]
-
Treatment Method: The likely disposal method for this type of chlorinated organic waste is high-temperature incineration at a specialized facility equipped with flue gas scrubbing to neutralize hazardous decomposition products like hydrogen chloride gas.[9][14]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill, if you are trained and have the proper equipment, you may clean it up. For large spills, evacuate the area immediately.
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment: Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent). Avoid raising dust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Contact EHS: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
